LolCDE-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[[3-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C22H17N5O/c1-2-18(22-20(13-25-26-22)17-6-8-23-9-7-17)12-19(3-1)28-15-16-4-5-21-24-10-11-27(21)14-16/h1-14H,15H2,(H,25,26) |
InChI Key |
YLDQINRBVJGXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN3C=CN=C3C=C2)C4=C(C=NN4)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Gatekeeper: A Technical Guide to the Mechanism of LolCDE Inhibitors on Lipoprotein Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, represents a critical chokepoint in the outer membrane biogenesis pathway. Its primary function is to facilitate the transport of lipoproteins from the inner membrane to the periplasmic chaperone LolA, initiating their journey to the outer membrane.[1][2] The essential nature of this process for bacterial viability has made the LolCDE complex a compelling target for the development of novel antimicrobial agents.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of small-molecule inhibitors targeting the LolCDE complex, using publicly available data on well-characterized compounds as exemplars. While the specific designation "LolCDE-IN-2" is not found in the reviewed literature, this document will focus on compounds with a similar inhibitory profile, such as the pyrrolopyrimidione G0507 and various pyridine-imidazole compounds.[1][3]
Core Mechanism of Action
Small-molecule inhibitors of the LolCDE complex disrupt the lipoprotein transport pathway, leading to the accumulation of mature lipoproteins in the inner membrane and ultimately causing cell death.[3][5] Genetic and biochemical evidence strongly suggests that these compounds directly bind to the LolCDE complex.[1][3] Mutations conferring resistance to these inhibitors consistently map to the genes encoding the components of the LolCDE transporter: lolC, lolD, and lolE.[1][3]
The primary mode of action involves the inhibition of the release of outer membrane-destined lipoproteins from the inner membrane to the periplasmic chaperone LolA.[1] This disruption of lipoprotein trafficking triggers a cascade of events, including the induction of the extracytoplasmic σE stress response and observable morphological changes in the bacteria, such as swelling of the periplasmic space.[3][5]
Quantitative Data on LolCDE Inhibitor Activity
The following tables summarize the quantitative data from key experiments characterizing the activity of representative LolCDE inhibitors.
Table 1: Inhibition of Lpp Release from Spheroplasts
| Compound | Concentration (µM) | Inhibition of Lpp Release (%) | Reference Organism |
| Pyridine-imidazole 1 | 25 | ~50 | E. coli ΔtolC |
| Pyridine-imidazole 2 | 25 | ~75 | E. coli ΔtolC |
Data adapted from studies on pyridine-imidazole inhibitors, demonstrating their ability to block the transfer of the lipoprotein Lpp from the inner membrane (in spheroplasts) to purified LolA.[1]
Table 2: Stimulation of LolCDE ATPase Activity
| Compound | Concentration (µM) | Fold Stimulation of ATPase Activity | LolCDE Variant |
| G0507 | 10 | ~2.5 | Wild-type |
| G0507 | 10 | No stimulation | LolCQ258K |
Data adapted from studies on the pyrrolopyrimidione G0507. This compound has been shown to bind to the LolCDE complex and stimulate its ATPase activity in the wild-type, an effect that is abrogated by a resistance-conferring mutation.[3][6]
Key Experimental Protocols
1. Spheroplast Lipoprotein Release Assay
This assay is crucial for determining if an inhibitor blocks the transfer of lipoproteins from the inner membrane to LolA.
-
Objective: To measure the release of a specific lipoprotein (e.g., Lpp) from E. coli spheroplasts in the presence of purified LolA and a test compound.
-
Methodology:
-
Prepare spheroplasts from an appropriate E. coli strain (e.g., ΔtolC to increase compound accumulation).[1]
-
Incubate the spheroplasts with the test compound at various concentrations.
-
Add purified LolA to the spheroplast suspension to initiate lipoprotein transfer.
-
Separate the spheroplasts (containing unreleased Lpp) from the supernatant (containing the LolA-Lpp complex) by centrifugation.
-
Analyze the amount of Lpp in the supernatant and the spheroplast pellet by SDS-PAGE and immunoblotting.[1]
-
2. In Vitro ATPase Activity Assay
This assay assesses the direct interaction of an inhibitor with the LolCDE complex and its effect on ATP hydrolysis.
-
Objective: To measure the rate of ATP hydrolysis by purified and reconstituted LolCDE complex in the presence of a test compound.
-
Methodology:
-
Purify the LolCDE complex using affinity chromatography.
-
Reconstitute the purified complex into proteoliposomes.
-
Incubate the reconstituted LolCDE with the test compound.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the amount of inorganic phosphate released over time using a colorimetric method (e.g., malachite green assay).[3]
-
Visualizing the Mechanism and Experimental Workflow
Diagram 1: The Lol Lipoprotein Transport Pathway
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The LolCDE Complex: A Gatekeeper for Gram-Negative Bacterial Lipoprotein Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane of Gram-negative bacteria. It plays a pivotal role in the localization of lipoproteins (Lol) pathway, a critical process for the biogenesis and maintenance of the bacterial outer membrane. By selectively extracting outer membrane-destined lipoproteins from the inner membrane and transferring them to the periplasmic chaperone LolA, the LolCDE complex acts as a crucial gatekeeper, ensuring the integrity of the bacterial cell envelope. Its essentiality and conservation among Gram-negative pathogens have made it an attractive target for the development of novel antibiotics. This guide provides a comprehensive overview of the function, mechanism, and structural biology of the LolCDE complex, with a focus on quantitative data and detailed experimental methodologies.
Core Function and Significance
The primary function of the LolCDE complex is to mediate the first step in the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria.[1][2][3] Lipoproteins are a class of proteins anchored to membranes by covalently attached lipid moieties and are involved in a wide array of vital physiological activities, including nutrient uptake, signal transduction, and multidrug resistance.
The Lol pathway, consisting of five proteins (LolA-E), ensures the correct localization of these lipoproteins.[1] The LolCDE complex, an ABC transporter, initiates this pathway by recognizing and selectively extracting OM-destined lipoproteins from the outer leaflet of the IM.[1][4] This process is an energy-dependent mechanism driven by the hydrolysis of ATP in the cytoplasm.[1][5]
Substrate recognition by LolCDE is highly specific. The complex distinguishes between lipoproteins destined for the outer membrane and those that are to be retained in the inner membrane. This specificity is determined by the amino acid sequence at the N-terminus of the mature lipoprotein, specifically the residues at the +2 and +3 positions relative to the acylated cysteine.[1] Lipoproteins containing an aspartate residue at the +2 position, known as the "Lol avoidance signal," are not recognized by LolCDE and therefore remain in the inner membrane.[6]
The essential nature of the LolCDE complex for the viability of many Gram-negative bacteria underscores its importance as a potential antimicrobial target.[6][7] Inhibition of LolCDE function disrupts the proper assembly of the outer membrane, leading to cell envelope stress and ultimately cell death.[2][8] This has spurred significant interest in the development of small-molecule inhibitors that specifically target this complex.[7][8]
Structural Organization and Mechanism of Action
The LolCDE complex is a hetero-oligomeric transporter composed of three distinct proteins: LolC, LolD, and LolE. LolC and LolE are transmembrane domains (TMDs) that form a V-shaped cavity within the inner membrane for lipoprotein binding.[1] LolD is a nucleotide-binding domain (NBD) located in the cytoplasm that is responsible for ATP hydrolysis.[9][10] The complex exists as a LolC-LolE heterodimer associated with a LolD homodimer.
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the LolCDE complex in various functional states, including apo (unbound), lipoprotein-bound, and nucleotide-bound forms.[1][11][4] These structures have revealed the dynamic conformational changes that occur throughout the transport cycle.
The proposed mechanism of action for the LolCDE complex can be summarized in the following steps:
-
Lipoprotein Binding: In its apo, outward-facing conformation, the V-shaped cavity formed by LolC and LolE is accessible from the periplasmic side of the inner membrane.[1] An OM-destined lipoprotein, with its triacylated N-terminus, enters this cavity.[1][12] The binding is primarily dictated by the three acyl chains and the first few residues of the mature lipoprotein.[1]
-
ATP Binding and Conformational Change: The binding of two ATP molecules to the LolD homodimer in the cytoplasm induces a significant conformational change in the complex.[6][13] The NBDs dimerize, and this movement is transmitted to the TMDs, causing the V-shaped cavity to close on the periplasmic side and open towards the periplasm.[6]
-
Lipoprotein Release and Transfer to LolA: The conformational change facilitates the extraction of the lipoprotein from the inner membrane and its subsequent transfer to the periplasmic chaperone, LolA.[1][2] LolA binds to the periplasmic domain of LolC to receive the lipoprotein.[5]
-
ATP Hydrolysis and Resetting: Hydrolysis of ATP to ADP and inorganic phosphate by LolD causes the NBDs to separate, resetting the LolCDE complex to its initial outward-facing conformation, ready for another cycle of lipoprotein transport.[10][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of the LolCDE complex.
Table 1: ATPase Activity of LolCDE
| Condition | ATP Hydrolysis Rate (nmol/min/mg) | Reference |
| Purified LolCDE in detergent | ~150 | [5] |
| Purified LolCDE in liposomes | ~250 | [5] |
| LolCDE in proteoliposomes with cardiolipin (2 mM Mg²⁺) | Low | [14] |
| LolCDE in proteoliposomes with cardiolipin (10 mM Mg²⁺) | High | [14] |
Table 2: Substrate Binding and Inhibition
| Molecule | Parameter | Value | Reference |
| Lipoprotein (general) | Binding Stoichiometry to LolCDE | 1:1 | [9] |
| Lolamycin (inhibitor) | Target | LolCDE | [7] |
| Pyridineimidazole compounds (inhibitors) | Target | LolC or LolE subunit of LolCDE | [2][8] |
| G0507 (inhibitor) | Target | LolCDE | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the LolCDE protein complex, based on published literature.
Expression and Purification of the LolCDE Complex
This protocol describes a general method for the overexpression and purification of the E. coli LolCDE complex.
-
Gene Cloning and Expression Vector: The genes encoding lolC, lolD, and lolE are cloned into a suitable expression vector, such as pBAD22, often with a C-terminal Strep-tag II on LolD for affinity purification.[1]
-
Bacterial Strain and Growth: The expression plasmid is transformed into an appropriate E. coli strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0.[1]
-
Protein Expression Induction: Protein expression is induced by the addition of an inducer, such as 0.05% (w/v) L-arabinose, and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 14 hours).[1]
-
Cell Harvesting and Membrane Preparation: Cells are harvested by centrifugation and resuspended in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[1] Cell lysis is performed using a French press or sonication, and the cell debris is removed by low-speed centrifugation. The supernatant is then ultracentrifuged to pellet the cell membranes.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent, such as 1% (w/v) n-dodecyl-β-D-maltoside (DDM), along with protease inhibitors.
-
Affinity Chromatography: The solubilized protein is loaded onto a Strep-Tactin affinity column. The column is washed with a buffer containing a lower concentration of DDM (e.g., 0.05%). The LolCDE complex is then eluted with a buffer containing d-Desthiobiotin.[1]
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.
Nanodisc Reconstitution
This protocol describes the reconstitution of the purified LolCDE complex into nanodiscs for structural and functional studies.
-
Lipid Film Preparation: A lipid mixture, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), is dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film.[1]
-
Solubilization of Lipids: The lipid film is solubilized in a buffer containing a detergent, typically the same one used for protein purification.
-
Reconstitution Mixture: The purified LolCDE complex, the solubilized lipids, and a membrane scaffold protein (MSP) are mixed at a specific molar ratio.
-
Detergent Removal: Detergent is removed from the reconstitution mixture by incubation with bio-beads, which triggers the self-assembly of nanodiscs.
-
Purification of Nanodiscs: The reconstituted nanodiscs are purified from empty nanodiscs and protein aggregates using size-exclusion chromatography.
In Vitro Lipoprotein Transport Assay
This assay measures the ability of the LolCDE complex to transfer a lipoprotein to LolA.
-
Preparation of Spheroplasts: E. coli spheroplasts, which lack the outer membrane, are prepared by treating cells with lysozyme and EDTA.
-
Assay Reaction: The spheroplasts are incubated with purified LolA and ATP in the presence or absence of a LolCDE inhibitor.[2]
-
Separation of LolA-Lipoprotein Complex: After the reaction, the soluble fraction containing the LolA-lipoprotein complex is separated from the spheroplasts by centrifugation.
-
Detection: The amount of lipoprotein transferred to LolA is quantified by SDS-PAGE and immunoblotting using an antibody specific to the lipoprotein.[2]
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the LolCDE complex.
-
Reaction Mixture: The purified LolCDE complex (in detergent or reconstituted in liposomes) is incubated in a reaction buffer containing ATP and MgCl₂.[1][14]
-
Inorganic Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay.
-
Calculation of Activity: The ATPase activity is calculated as the rate of phosphate release per unit of protein per unit of time.
Visualizations
Signaling Pathways and Logical Relationships
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Experimental Workflow: LolCDE Purification and Reconstitution
Caption: Workflow for the purification and nanodisc reconstitution of the LolCDE complex.
Conclusion and Future Directions
The LolCDE protein complex is a master regulator of lipoprotein trafficking in Gram-negative bacteria, playing an indispensable role in the maintenance of the outer membrane. Its intricate mechanism, involving substrate recognition, ATP-driven conformational changes, and interaction with periplasmic chaperones, has been significantly elucidated through structural and biochemical studies. The wealth of available data not only deepens our fundamental understanding of bacterial cell envelope biogenesis but also provides a solid foundation for the rational design of novel antibiotics.
Future research should focus on several key areas. Firstly, the development of more potent and specific LolCDE inhibitors is crucial for translating this knowledge into clinical applications. Secondly, a more detailed understanding of the dynamic interactions between LolCDE, its lipoprotein substrates, and the chaperone LolA will provide further insights into the transport mechanism. Finally, investigating the diversity of LolCDE function and regulation across different species of Gram-negative bacteria may reveal new avenues for therapeutic intervention against a broader range of pathogens. The continued exploration of the LolCDE complex holds immense promise for addressing the growing challenge of antibiotic resistance.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 8. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diverse effects of phospholipids on lipoprotein sorting and ATP hydrolysis by the ABC transporter LolCDE complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
LolCDE-IN-2: A Technical Guide to a Novel Inhibitor of Lipoprotein Transport in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Localization of lipoprotein (Lol) pathway, essential for the transport of lipoproteins to the outer membrane, represents a promising target for novel antibiotics. This technical guide provides an in-depth analysis of LolCDE-IN-2, a small-molecule inhibitor of the LolCDE complex, a critical component of this pathway. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental frameworks.
The Lol Pathway: A Critical Hub for Gram-negative Bacterial Viability
In Gram-negative bacteria, the outer membrane serves as a crucial barrier, and its integrity is maintained by a variety of components, including lipoproteins.[1] These lipoproteins are involved in a myriad of essential cellular functions, from nutrient acquisition to maintaining cell envelope integrity.[1][2] The Lol pathway is a highly conserved and essential system responsible for the transport of these lipoproteins from the inner membrane to the outer membrane.[1][3]
The pathway is initiated by the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2][4] This complex is composed of one copy each of the membrane-spanning subunits LolC and LolE, and two copies of the ATPase subunit LolD.[1][5] The LolCDE complex recognizes and extracts mature, triacylated lipoproteins destined for the outer membrane.[6] This process is energized by the hydrolysis of ATP by the LolD subunits.[7][8]
Once extracted, the lipoprotein is transferred to a periplasmic chaperone, LolA.[1][5][9] The soluble LolA-lipoprotein complex then traverses the periplasm to the outer membrane.[9] At the outer membrane, the lipoprotein is received by the outer membrane receptor LolB, which facilitates its final insertion into the inner leaflet of the outer membrane.[1][5]
This compound: A Pyridineimidazole-Based Inhibitor
Through high-throughput phenotypic screening, a novel class of pyridineimidazole compounds was discovered to inhibit the growth of Escherichia coli.[1][3] this compound (referred to as compound 2 in several studies) is a potent analog from this class.[3] These compounds represent the first reported inhibitors of the LolCDE complex, a previously unexploited therapeutic target.[1]
Mechanism of Action
This compound exerts its antibacterial effect by directly targeting the LolCDE complex.[1] This inhibition blocks the release of outer membrane-destined lipoproteins from the inner membrane.[1] The accumulation of lipoproteins in the inner membrane disrupts the biogenesis of the outer membrane, leading to increased permeability and eventual cell death.[6] The mode of action is consistent with the morphological changes observed in treated bacteria, such as the swelling of the periplasmic space at the bacterial poles.[10]
Quantitative Data
The antibacterial activity of this compound and its parent compound has been evaluated against a panel of Gram-negative pathogens. The Minimum Inhibitory Concentrations (MICs) are summarized below.
| Compound | Escherichia coli (ΔtolC) | Haemophilus influenzae | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| This compound (Compound 2) | 0.25 µg/mL | 1 µg/mL | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |
| Compound 1 | 2 µg/mL | 4 µg/mL | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |
Data sourced from McLeod et al., 2015 and other studies. The ΔtolC mutant of E. coli is often used to increase the permeability of the outer membrane to small molecules.[1][3]
Experimental Protocols
The identification of the LolCDE complex as the target of this compound was elucidated through a combination of genetic and biochemical approaches.
Resistance Mutation Mapping
A key experiment to identify the target of a novel antibiotic is to select for and sequence resistant mutants.
-
Selection of Resistant Mutants: E. coli (typically a strain with enhanced permeability like ΔtolC) is plated on agar containing concentrations of this compound at multiples of the MIC (e.g., 8x MIC).[1]
-
Isolation and Verification: Colonies that grow are isolated, and their resistance is verified by re-testing the MIC.
-
Whole-Genome Sequencing: The entire genomes of stably resistant isolates are sequenced.[1]
-
Mutation Identification: The sequences of the resistant isolates are compared to the parental strain to identify mutations. For this compound, resistant isolates consistently showed single amino acid substitutions in either LolC or LolE.[1]
In Vitro Lipoprotein Release Assay (Spheroplast Assay)
To biochemically confirm that this compound inhibits the function of the LolCDE complex, an assay measuring the release of a specific lipoprotein (Lpp) from spheroplasts was employed.[1][3]
-
Spheroplast Preparation: E. coli cells are treated to remove the outer membrane, leaving spheroplasts which consist of the inner membrane and cytoplasm.[1][3]
-
Incubation: Spheroplasts are incubated with purified periplasmic chaperone LolA, ATP, and either this compound or a control solvent (DMSO).[1][3]
-
Separation: The reaction mixture is centrifuged to separate the spheroplasts from the supernatant containing released LolA and any bound lipoprotein.
-
Detection: The amount of Lpp released into the supernatant and captured by LolA is detected by SDS-PAGE and immunoblotting with anti-Lpp antibodies.[1][3]
-
Results: this compound was shown to inhibit the LolA-dependent release of Lpp from wild-type spheroplasts, but not from spheroplasts derived from resistant mutants with mutations in LolC or LolE.[1]
Conclusion and Future Directions
This compound is a pioneering inhibitor of the LolCDE complex, a novel and essential target in Gram-negative bacteria.[1] Its specific mechanism of action, which disrupts outer membrane biogenesis, offers a promising new avenue for antibiotic development. While its spectrum of activity is currently limited, the pyridineimidazole scaffold provides a valuable starting point for medicinal chemistry efforts to develop broader-spectrum inhibitors of the Lol pathway.[1] Further research into the structure of LolCDE in complex with these inhibitors will be crucial for designing next-generation antibiotics that can combat the growing threat of multidrug-resistant Gram-negative pathogens.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
The LolCDE Transporter: A Molecular Gateway for Bacterial Lipoprotein Trafficking
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the exploration of novel antibacterial targets. The LolCDE transporter, an essential ATP-binding cassette (ABC) transporter complex embedded in the inner membrane, represents a promising target due to its critical role in the localization of lipoproteins (Lol) pathway. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the LolCDE transporter, tailored for researchers, scientists, and drug development professionals.
Core Structure and Subunit Stoichiometry
The LolCDE complex is a hetero-oligomeric transporter responsible for the initial and crucial step of trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of this molecular machine, which is composed of three distinct proteins: LolC, LolD, and LolE.[1][3][4]
The functional LolCDE complex consists of one copy of LolC, one copy of LolE, and two copies of the ATPase subunit LolD, forming a LolCDE2 stoichiometry.[5] LolC and LolE are homologous transmembrane proteins that form the central cavity for lipoprotein binding and translocation.[6] Each possesses a transmembrane domain (TMD) and a periplasmic domain (PLD).[1] The two LolD subunits are located in the cytoplasm and are responsible for ATP hydrolysis, which powers the transport process.[2][7]
| Component | Location | Number of Subunits | Key Function |
| LolC | Inner Membrane | 1 | Forms part of the transmembrane channel and interacts with LolA. |
| LolD | Cytoplasm | 2 | ATPase activity; powers lipoprotein transport. |
| LolE | Inner Membrane | 1 | Forms part of the transmembrane channel and is a primary lipoprotein binding site.[8] |
The Lipoprotein Transport Cycle: A Step-by-Step Mechanism
The transport of lipoproteins by LolCDE is a dynamic process involving a series of conformational changes driven by ATP binding and hydrolysis. Cryo-EM structures have captured the transporter in several key states: the apo (resting) state, the lipoprotein-bound state, and the nucleotide-bound (ATP or AMP-PNP) state, providing snapshots of the transport cycle.[1][9][10]
The proposed mechanism for lipoprotein transport by LolCDE is as follows:
-
Lipoprotein Recognition and Binding: In its apo, outward-facing conformation, LolCDE is open to the periplasm, allowing a mature lipoprotein to enter the V-shaped cavity formed by the transmembrane domains of LolC and LolE.[1][2] This initial binding is independent of ATP.[1] The three acyl chains of the lipoprotein are accommodated within hydrophobic pockets in the transporter.[4][11]
-
ATP-Induced Conformational Change: The binding of ATP to the LolD subunits triggers a significant conformational change. The two LolD subunits dimerize, leading to a closure of the V-shaped cavity in the transmembrane domain.[1] This movement is thought to push the bound lipoprotein outwards, away from the inner membrane.[1][2]
-
Transfer to LolA: The periplasmic chaperone protein LolA is recruited to the periplasmic domain of LolC.[2] The ATP-driven conformational changes in LolCDE facilitate the transfer of the lipoprotein from the transporter to LolA.[12]
-
ATP Hydrolysis and Resetting: Hydrolysis of ATP by LolD leads to the dissociation of the LolD dimer and resets the LolCDE transporter back to its initial apo state, ready for another cycle of lipoprotein transport.[7][12] The release of the lipoprotein to LolA is dependent on ATP hydrolysis.[8]
Figure 1: The lipoprotein transport cycle mediated by the LolCDE transporter.
Key Experimental Methodologies
The elucidation of the LolCDE transporter's structure and function has been made possible through a combination of sophisticated biochemical and biophysical techniques. The following sections detail the core experimental protocols.
Expression and Purification of the LolCDE Complex
A robust method for obtaining pure and functional LolCDE is a prerequisite for in vitro studies.
Experimental Workflow:
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LolCDE-IN-2 on Outer Membrane Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biogenesis of the outer membrane in Gram-negative bacteria is a complex and essential process, making it an attractive target for the development of novel antimicrobial agents. A critical component of this process is the Localization of lipoprotein (Lol) pathway, responsible for the transport of lipoproteins from the inner membrane to the outer membrane. The ATP-binding cassette (ABC) transporter, LolCDE, which initiates this transport, is a particularly promising drug target due to its essentiality. This technical guide provides an in-depth analysis of a potent small-molecule inhibitor of this complex, referred to herein as LolCDE-IN-2 (also known as compound 2, a pyridineimidazole derivative), and its impact on outer membrane biogenesis. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Critical Role of the Lol Pathway in Outer Membrane Biogenesis
The outer membrane of Gram-negative bacteria serves as a formidable barrier, protecting the cell from environmental stresses and preventing the influx of many antibiotics.[1] This membrane is an asymmetric bilayer, with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipopolysaccharide (LPS).[1] Integral to the structure and function of the outer membrane are lipoproteins, which are anchored to the membrane and play crucial roles in nutrient uptake, signal transduction, and the assembly of other outer membrane components.[1][2]
The transport of lipoproteins from their site of synthesis and modification in the inner membrane to the outer membrane is mediated by the Lol pathway.[1][2] This pathway is essential for the viability of most Gram-negative bacteria. The key components of the Lol pathway are:
-
LolCDE: An inner membrane-embedded ABC transporter that recognizes and extracts outer membrane-destined lipoproteins from the inner membrane.[1][2] This process is ATP-dependent.
-
LolA: A periplasmic chaperone protein that receives the lipoprotein from LolCDE and shuttles it across the aqueous periplasm.[1]
-
LolB: An outer membrane lipoprotein that receives the lipoprotein from LolA and facilitates its insertion into the inner leaflet of the outer membrane.[1]
Given its essential nature and its location in the bacterial envelope, the LolCDE complex represents a prime target for the development of new antibiotics.
This compound: A Pyridineimidazole Inhibitor of the LolCDE Complex
This compound is a pyridineimidazole-based small molecule that has been identified as a potent inhibitor of the LolCDE complex.[1][2] It represents a novel class of antibacterial compounds that specifically disrupt outer membrane biogenesis.
Mechanism of Action
This compound exerts its antibacterial effect by directly binding to the LolCDE complex and inhibiting its function.[1] This inhibition blocks the release of lipoproteins from the inner membrane, preventing their transport to the outer membrane.[1] The accumulation of lipoproteins in the inner membrane and the lack of their delivery to the outer membrane disrupts the integrity and biogenesis of the outer membrane, ultimately leading to cell death.[3]
Genetic studies have shown that resistance to this compound arises from mutations in the lolC and lolE genes, which encode the transmembrane subunits of the LolCDE complex.[1] This provides strong evidence that LolCDE is the direct target of the inhibitor.
Quantitative Data: The Impact of this compound on Bacterial Growth
The inhibitory activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-negative bacteria. The data clearly demonstrates the potent activity of this compound and the impact of efflux pumps and target mutations on its efficacy.
| Bacterial Strain | Relevant Genotype | This compound (Compound 2) MIC (µg/mL) |
| Escherichia coli K-12 | Wild-type | >64 |
| Escherichia coli ΔtolC | Efflux pump deficient | 0.125 - 0.25[4][5] |
| Escherichia coli ΔtolC Δlpp | Efflux pump deficient, lipoprotein deficient | 2 |
| Escherichia coli ΔtolC LolC(N265K) | Efflux pump deficient, resistant mutant | >8 |
| Escherichia coli ΔtolC LolE(L371P) | Efflux pump deficient, resistant mutant | >8 |
| Haemophilus influenzae | Wild-type | 4 |
| Pseudomonas aeruginosa | Wild-type | >64 |
| Klebsiella pneumoniae | Wild-type | >64 |
| Acinetobacter baumannii | Wild-type | >64 |
Experimental Protocols
The characterization of LolCDE inhibitors like this compound involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
Spheroplast-Based Lipoprotein Release Assay
This biochemical assay directly measures the ability of an inhibitor to block the LolCDE-mediated release of lipoproteins from the inner membrane.
-
Spheroplast Preparation:
-
Purification of LolA: Purify His-tagged LolA protein using affinity chromatography.
-
Lipoprotein Release Reaction:
-
Incubate the prepared spheroplasts with purified LolA in the presence of ATP.
-
Include different concentrations of this compound or a vehicle control (DMSO).
-
-
Separation and Detection:
-
Centrifuge the reaction mixture to pellet the spheroplasts.
-
The supernatant, containing LolA and any released lipoproteins, is collected.
-
Analyze the supernatant by SDS-PAGE followed by Western blotting using an antibody specific for a known outer membrane lipoprotein (e.g., Lpp).[1]
-
-
Data Analysis: A reduction in the amount of lipoprotein detected in the supernatant in the presence of this compound indicates inhibition of the LolCDE complex.[1]
Generation and Characterization of Resistant Mutants
This genetic approach is crucial for identifying the molecular target of a novel antibacterial compound.
-
Selection of Resistant Mutants:
-
Plate a high density of susceptible bacterial cells (e.g., 10^9 CFU) on agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC.[8]
-
Incubate the plates until resistant colonies appear.
-
-
Confirmation of Resistance:
-
Isolate individual resistant colonies and re-streak them on selective plates.
-
Confirm the elevated MIC of the resistant isolates using the MIC determination protocol described above.
-
-
Whole-Genome Sequencing:
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions that are unique to the resistant isolates. Mutations consistently found in genes encoding components of the LolCDE complex are strong indicators of the drug's target.
-
Transcriptional Profiling
This technique is used to understand the global cellular response to the inhibition of the Lol pathway.
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to mid-log phase.
-
Expose the culture to a sub-inhibitory concentration of this compound for a defined period.
-
-
RNA Extraction: Isolate total RNA from the treated and untreated control cells using a commercial RNA purification kit.
-
RNA Sequencing (RNA-Seq):
-
Deplete ribosomal RNA from the total RNA samples.
-
Construct cDNA libraries and perform high-throughput sequencing.
-
-
Quantitative PCR (qPCR):
-
Alternatively, for targeted gene expression analysis, convert RNA to cDNA.
-
Perform qPCR using primers specific for genes of interest (e.g., genes involved in envelope stress responses).[4]
-
-
Data Analysis:
-
For RNA-Seq, map the sequencing reads to the bacterial genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
For qPCR, calculate the fold change in gene expression relative to a housekeeping gene.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inhibitor discovery and characterization.
Conclusion and Future Perspectives
This compound represents a significant advancement in the quest for novel antibiotics against Gram-negative pathogens. Its specific inhibition of the essential LolCDE complex disrupts outer membrane biogenesis, a mechanism distinct from most currently available antibiotics. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to further characterize this and other Lol pathway inhibitors.
Future research should focus on optimizing the pharmacological properties of pyridineimidazole derivatives to improve their efficacy against a broader spectrum of Gram-negative bacteria, including clinically important multidrug-resistant strains. Furthermore, a deeper understanding of the transcriptional and cellular responses to LolCDE inhibition will be invaluable for predicting and overcoming potential resistance mechanisms. The continued exploration of the Lol pathway as a therapeutic target holds great promise for addressing the urgent threat of antimicrobial resistance.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoprotein synthesis in Escherichia coli spheroplasts: accumulation of lipoprotein in cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of resistant mutants. [bio-protocol.org]
- 9. Whole Genome Next Generation Sequencing Mutation Identification in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Exploring the Binding Site of LolCDE-IN-2 on the LolCDE Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of LolCDE-IN-2, a potent inhibitor of the essential bacterial lipoprotein transport machinery, the LolCDE complex. This document synthesizes current structural, genetic, and biochemical data to offer a comprehensive resource for researchers in antibacterial drug discovery.
Introduction to the LolCDE Complex and its Inhibition
The Lol (Localization of lipoproteins) pathway is crucial for the viability of most Gram-negative bacteria, responsible for transporting outer membrane lipoproteins from the inner membrane to their final destination. The inner membrane component of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE. This complex is comprised of two transmembrane proteins, LolC and LolE, and two cytoplasmic ATPase subunits, LolD. The LolCDE complex recognizes and extracts lipoproteins from the inner membrane, a process powered by ATP hydrolysis, and transfers them to the periplasmic chaperone, LolA. Given its essentiality and location, the LolCDE complex is an attractive target for the development of novel antibiotics.
This compound (also referred to as compound 2) is a pyridineimidazole-based small molecule inhibitor identified through phenotypic screening that targets the LolCDE complex. Its antibacterial activity stems from the disruption of lipoprotein trafficking, leading to the mislocalization of lipoproteins and ultimately, cell death.
The Binding Site of this compound
While a co-crystal or cryo-EM structure of this compound bound to the LolCDE complex is not yet publicly available, significant insights into its binding site have been gleaned from genetic studies of resistance mutations.
Mutations conferring resistance to this compound and other inhibitors like G0507 have been mapped to the transmembrane and periplasmic regions of both LolC and LolE. These findings strongly suggest that the inhibitor binding pocket is located at the interface of these two subunits, likely within the periplasmic domain or near the periplasm-inner membrane boundary.
Key regions implicated in inhibitor binding include:
-
The periplasmic extensions of the second transmembrane helix (TM2) of LolC .
-
The periplasmic loop between the third and fourth transmembrane helices (TM3 and TM4) of LolE .
Computational docking studies of other LolCDE inhibitors, such as lolamicin, support a binding model where the inhibitor occupies the lipoprotein binding cavity, overlapping with the regions where the acyl chains of the lipoprotein substrate would normally bind. This suggests a competitive or allosteric mechanism of inhibition.
Quantitative Data
Quantitative data on the activity of this compound is primarily in the form of minimum inhibitory concentrations (MIC) against various bacterial strains. Direct binding affinity data such as Kd, Ki, or IC50 for the interaction between this compound and the purified LolCDE complex are not extensively reported in the public literature.
| Compound | Assay | Organism/System | Value | Reference |
| This compound | Minimum Inhibitory Concentration (MIC) | E. coli MG1655 | 2 µg/mL | [1] |
| G0507 | Inhibition of ortho-vanadate-stimulated ATPase activity (IC50) | Purified LolCDEWT | 20.9 ± 1.7 µM | [2] |
Mechanism of Action
Biochemical studies have revealed that this compound does not function by preventing the initial binding of lipoproteins to the LolCDE complex. Instead, its primary mechanism of action is to promote the dissociation of bound lipoproteins from LolCDE .[1] This disrupts the efficient transfer of lipoproteins to the periplasmic chaperone LolA, effectively halting the transport pathway. This is evidenced by the inhibition of LolA-dependent release of the lipoprotein Lpp from spheroplasts in the presence of this compound.
Experimental Protocols
Spheroplast-based Lipoprotein Release Assay
This assay is used to biochemically confirm that an inhibitor targets the LolCDE-mediated release of lipoproteins from the inner membrane.
Principle: Spheroplasts are bacterial cells that have had their outer membrane and cell wall removed, leaving the inner membrane intact and accessible. The release of a specific lipoprotein (e.g., Lpp) from these spheroplasts into the supernatant is dependent on the function of LolCDE and the presence of the periplasmic chaperone LolA. Inhibition of LolCDE will result in a decrease in the amount of Lpp released.
Detailed Methodology:
-
Bacterial Strain and Growth: Use an appropriate E. coli strain (e.g., a strain with a compromised outer membrane like ΔtolC to increase inhibitor uptake). Grow cells to mid-log phase (OD600 of 0.5-0.8) in a suitable medium like LB broth.
-
Spheroplast Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with a buffer containing sucrose to maintain osmotic stability (e.g., 20% sucrose, 30 mM Tris-HCl, pH 8.0).
-
Resuspend the cells in the same buffer containing lysozyme (to digest the peptidoglycan) and EDTA (to destabilize the outer membrane).
-
Incubate on ice to allow for the formation of spheroplasts.
-
Gently pellet the spheroplasts and resuspend them in the osmotic buffer.
-
-
Lipoprotein Release Assay:
-
In a reaction tube, combine the prepared spheroplasts, purified LolA protein, and the test inhibitor (this compound) or a vehicle control (DMSO).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for lipoprotein release.
-
-
Analysis:
-
Centrifuge the reaction mixture to pellet the spheroplasts.
-
Carefully collect the supernatant, which contains the released LolA-lipoprotein complexes.
-
Analyze the supernatant by SDS-PAGE and immunoblotting using an antibody specific for the lipoprotein of interest (e.g., anti-Lpp).
-
A decrease in the amount of detected lipoprotein in the supernatant in the presence of the inhibitor indicates inhibition of the LolCDE complex.
-
In Vivo Photo-crosslinking Assay
This technique is employed to identify direct interactions between proteins within a living cell, and can be used to map the binding site of a substrate or inhibitor.
Principle: A photo-activatable amino acid analog, such as p-benzoyl-L-phenylalanine (pBpa), is incorporated into a specific site within a protein of interest (e.g., LolC or LolE). Upon exposure to UV light, the pBpa will covalently crosslink to any interacting molecules in close proximity.
Detailed Methodology:
-
Strain and Plasmid Construction:
-
Use a bacterial strain engineered to incorporate pBpa in response to an amber stop codon (TAG).
-
Create plasmids expressing LolC or LolE with a TAG codon at desired positions within the putative inhibitor binding site.
-
-
Cell Growth and pBpa Incorporation:
-
Grow the engineered cells in a medium supplemented with pBpa.
-
Induce the expression of the mutant LolC or LolE protein.
-
-
In Vivo Crosslinking:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Expose the cell suspension to UV light (e.g., 365 nm) to induce photo-crosslinking.
-
-
Analysis:
-
Lyse the cells and solubilize the membrane proteins.
-
Purify the LolCDE complex (e.g., via an affinity tag on one of the subunits).
-
Analyze the purified complex by SDS-PAGE and immunoblotting to detect higher molecular weight species corresponding to crosslinked products (e.g., LolC-lipoprotein or LolE-lipoprotein).
-
Mass spectrometry can be used to identify the precise crosslinked residues.
-
Performing this experiment in the presence and absence of this compound can reveal if the inhibitor displaces the lipoprotein or alters the conformation of the complex.
-
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the LolD subunits of the LolCDE complex and can be used to determine if an inhibitor affects the complex's enzymatic activity.
Principle: The ATPase activity of LolCDE is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP over time.
Detailed Methodology:
-
Purification of LolCDE: Purify the LolCDE complex using standard protein purification techniques (e.g., affinity chromatography). The complex can be stabilized in detergent micelles or reconstituted into nanodiscs.
-
ATPase Reaction:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and NaCl.
-
Add the purified LolCDE complex to the reaction buffer.
-
Pre-incubate with the inhibitor (this compound) or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 37°C) for a set time.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
In this assay, a molybdate-malachite green reagent forms a colored complex with free phosphate, and the absorbance is measured spectrophotometrically (e.g., at 620-660 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
Determine the effect of the inhibitor on the ATPase activity (e.g., calculate IC50 values).
-
Visualizations
Lol Lipoprotein Transport Pathway
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for the characterization of this compound.
Proposed Model of this compound Inhibition
Caption: Model for the inhibitory action of this compound.
References
The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Significance of LolCDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these pathogens acts as a highly effective barrier, rendering many existing antibiotics obsolete. In the quest for novel therapeutic strategies, the lipoprotein transport (Lol) pathway has emerged as a promising and largely unexploited target. This in-depth technical guide delves into the discovery, mechanism of action, and profound significance of inhibitors targeting the essential LolCDE complex, a critical gatekeeper in the biogenesis of the Gram-negative outer membrane.
The LolCDE Complex: An Achilles' Heel in Gram-Negative Bacteria
The Lol pathway is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for the structural integrity and function of the bacterial cell envelope.[1][2][3] The core of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][2] This complex recognizes and extracts outer membrane-destined lipoproteins, initiating their journey across the periplasm.[1][2] The essential nature of the LolCDE complex for the viability of a wide range of Gram-negative pathogens makes it an attractive target for the development of new antibiotics.[4]
The Discovery of LolCDE Inhibitors: A Paradigm Shift in Antibiotic Research
The discovery of small molecules that specifically inhibit the LolCDE complex has opened a new frontier in the fight against Gram-negative infections. These inhibitors were primarily identified through high-throughput phenotypic screens, a testament to the power of this approach in uncovering novel antibacterial agents with unique mechanisms of action.
Pioneering Inhibitor Classes
Several distinct chemical classes of LolCDE inhibitors have been identified, each with its own unique properties and potential for therapeutic development.
-
Pyridineimidazoles: This class of compounds was among the first to be identified as potent inhibitors of the LolCDE complex.[1][5] They have been shown to block the release of lipoproteins from the inner membrane, leading to bacterial cell death.[5]
-
Pyrrolopyrimidinediones (e.g., G0507): G0507 is a well-characterized LolCDE inhibitor that was discovered through a phenotypic screen for compounds that induce the σE stress response, a hallmark of outer membrane disruption.[6][7]
-
Lolamycin: A recently discovered and highly promising LolCDE inhibitor, lolamycin exhibits potent and selective activity against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiota.[4][8] This unique selectivity profile makes it a particularly exciting candidate for further development.
Quantitative Analysis of Inhibitor Potency
The efficacy of LolCDE inhibitors is quantified through various in vitro assays, primarily by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacterial strains and their 50% inhibitory concentrations (IC50) against the purified LolCDE complex.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative LolCDE Inhibitors
| Inhibitor Class | Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Pyridineimidazole | Compound 1 | Escherichia coli | ATCC 25922 | 32 | [5] |
| Compound 1 | Escherichia coli | ΔtolC | 0.25 | [5] | |
| Compound 2 | Escherichia coli | ΔtolC | 0.125-0.25 | [3] | |
| Pyrrolopyrimidinedione | G0507 | Escherichia coli | MG1655 | >64 | [9] |
| G0507 | Escherichia coli | ΔtolC | 0.5 | [9] | |
| G0507 | Escherichia coli | imp4213 | 1 | [9] | |
| Novel Inhibitor | Lolamycin | Escherichia coli | MDR Clinical Isolates | Varies | [4][8] |
| Lolamycin | Klebsiella pneumoniae | MDR Clinical Isolates | Varies | [4][8] | |
| Lolamycin | Enterobacter cloacae | MDR Clinical Isolates | Varies | [4][8] |
Table 2: IC50 Values of G0507 Against LolCDE ATPase Activity
| Compound | LolCDE Variant | IC50 (µM) | Reference |
| ortho-vanadate | Wild-type | 20.9 ± 1.7 | [6][10] |
| ortho-vanadate | LolC(Q258K)DE | 36.4 ± 1.8 | [6][10] |
Mechanism of Action: Disrupting a Vital Transport System
LolCDE inhibitors exert their bactericidal effect by physically binding to the LolCDE complex and disrupting its function. This leads to the accumulation of unprocessed lipoproteins in the inner membrane, triggering a cascade of events that ultimately results in cell death.[6][10]
Inhibition of Lipoprotein Release
The primary mechanism of action of these inhibitors is the blockade of the release of lipoproteins from the inner membrane to the periplasmic chaperone, LolA.[5] This has been demonstrated through in vitro assays using spheroplasts, which are bacterial cells that have had their outer membrane removed.[5]
Stimulation of ATPase Activity and Resistance
Interestingly, some LolCDE inhibitors, such as G0507, have been shown to stimulate the ATPase activity of the wild-type LolCDE complex.[6][10] However, in resistant mutants harboring specific amino acid substitutions in LolC, this stimulatory effect is abolished, suggesting a complex interplay between inhibitor binding and the conformational changes required for ATP hydrolysis and lipoprotein transport.[6][10] Resistance to LolCDE inhibitors is often conferred by mutations in the lolC, lolD, or lolE genes.[6]
Cellular Consequences of LolCDE Inhibition: Triggering Envelope Stress Responses
The disruption of lipoprotein trafficking by LolCDE inhibitors elicits a strong stress response in Gram-negative bacteria, primarily through the activation of envelope stress response pathways. These pathways are sophisticated signaling networks that sense and respond to damage to the bacterial cell envelope.
The σE Stress Response
Inhibition of LolCDE leads to the accumulation of mislocalized lipoproteins, which is a potent inducer of the σE (sigma E) stress response.[6][10] This pathway is activated by the proteolytic degradation of the anti-sigma factor RseA, leading to the release of the alternative sigma factor σE, which then directs the transcription of genes involved in repairing the cell envelope.
The Cpx and Rcs Stress Responses
The Cpx two-component system and the Rcs phosphorelay are two other key envelope stress response pathways that are activated upon LolCDE inhibition.[6][11][12][13][14] These systems sense different types of envelope stress and regulate the expression of a distinct set of genes involved in maintaining envelope integrity.
Experimental Protocols
A thorough understanding of the experimental methodologies used to study LolCDE inhibitors is crucial for researchers in this field. The following sections provide detailed protocols for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a LolCDE inhibitor is the lowest concentration that prevents visible growth of a bacterium. It is a fundamental measure of the inhibitor's potency.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.[4]
-
Preparation of Inhibitor Dilutions: A serial two-fold dilution of the LolCDE inhibitor is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the inhibitor dilutions. The plate is then incubated at 37°C for 16-20 hours.[4]
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
In Vitro ATPase Activity Assay
This assay measures the ability of a LolCDE inhibitor to affect the ATP hydrolysis activity of the purified LolCDE complex.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified and reconstituted LolCDE complex (e.g., 0.2 µM), ATP (e.g., 2 mM), MgCl2 (e.g., 2 mM), and varying concentrations of the LolCDE inhibitor in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).[15][16][17]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes).[15][16][17]
-
Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.[15] The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The ATPase activity is calculated based on a standard curve of known phosphate concentrations. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
LolA-Dependent Lipoprotein Release Assay from Spheroplasts
This assay directly measures the ability of an inhibitor to block the transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.
Protocol:
-
Spheroplast Preparation: Bacterial cells are treated with lysozyme and EDTA to remove the outer membrane, resulting in the formation of spheroplasts.[5][18]
-
Incubation with Inhibitor and LolA: The prepared spheroplasts are incubated with the LolCDE inhibitor (or a vehicle control) and purified, His-tagged LolA protein.[5][18][19]
-
Separation and Detection: After incubation, the spheroplasts are separated from the supernatant by centrifugation. The amount of lipoprotein (e.g., Lpp) released into the supernatant and bound to LolA is detected by SDS-PAGE and immunoblotting using specific antibodies against the lipoprotein.[5][18][19] The amount of a control outer membrane protein (e.g., OmpA), which is not transported by the Lol system, is also assessed to ensure the specificity of the assay.[5][18][19]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Inhibition of the LolCDE complex by a small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Maintaining Integrity Under Stress: Envelope Stress Response Regulation of Pathogenesis in Gram-Negative Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation [frontiersin.org]
- 13. The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | New Insights into the Non-orthodox Two Component Rcs Phosphorelay System [frontiersin.org]
- 15. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Specificity of LolCDE-IN-2 for Bacterial ABC Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipoprotein transport (Lol) system, essential for the viability of these bacteria and absent in eukaryotes, represents a promising target for novel antibiotics. Within this pathway, the ATP-binding cassette (ABC) transporter LolCDE is a critical component responsible for the release of outer membrane-destined lipoproteins from the inner membrane. This technical guide provides a comprehensive overview of LolCDE-IN-2, a potent and specific small-molecule inhibitor of the LolCDE complex. We present its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial agents targeting the Lol pathway.
Introduction to the Lol Pathway and the LolCDE Complex
In Gram-negative bacteria, the proper localization of lipoproteins to the outer membrane is crucial for maintaining cell envelope integrity and various physiological functions. This process is mediated by the Lol pathway, which consists of five essential proteins: LolA, LolB, LolC, LolD, and LolE. The inner membrane complex, LolCDE, functions as an ABC transporter that utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to the periplasmic chaperone, LolA.[1] LolA then shuttles the lipoproteins across the periplasm to the outer membrane receptor, LolB, which facilitates their final insertion into the outer membrane.[2] Given its essentiality and conservation among Gram-negative pathogens, the LolCDE complex is an attractive target for the development of novel antibiotics.
This compound: A Specific Inhibitor of Lipoprotein Transport
This compound, also referred to in the literature as "compound 2," is a pyridine-imidazole-based small molecule identified through high-throughput screening for its potent antibacterial activity against Gram-negative bacteria.[2][3][4] This inhibitor has been shown to specifically target the LolCDE complex, leading to the disruption of lipoprotein trafficking, the accumulation of unprocessed lipoproteins in the inner membrane, and ultimately, bacterial cell death.[1][3]
Mechanism of Action
This compound is believed to bind to the transmembrane domains of the LolCDE complex, interfering with the conformational changes necessary for lipoprotein release.[3] Evidence for this mechanism comes from several key observations:
-
Inhibition of Lipoprotein Release: Treatment of E. coli spheroplasts with this compound blocks the LolA-dependent release of the major outer membrane lipoprotein, Lpp.[2]
-
Resistance Mutations: Spontaneous resistance to this compound arises from mutations in the lolC and lolE genes, which encode the transmembrane subunits of the LolCDE complex. These mutations likely alter the inhibitor's binding site, reducing its efficacy.[2]
-
Stimulation of ATPase Activity: Interestingly, some inhibitors of ABC transporters can stimulate their ATPase activity without promoting substrate transport. Studies with related compounds have shown that they bind to LolCDE and stimulate its ATPase activity in wild-type complexes, but not in resistant mutants.[1] This suggests that the inhibitor locks the transporter in a conformation that uncouples ATP hydrolysis from productive lipoprotein transport.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, demonstrating its potent and specific activity against Escherichia coli.
| Parameter | Organism/Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli (efflux-deficient, ΔtolC) | 0.125 - 0.25 µg/mL | [3] |
| Minimum Inhibitory Concentration (MIC) | E. coli (wild-type) | 8 µg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) | E. coli (ΔtolC, LolC N265K mutant) | >64 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | E. coli (ΔtolC, LolE L371P mutant) | >64 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and specificity of this compound.
Spheroplast-Based Lipoprotein Release Assay
This assay biochemically confirms the inhibition of LolCDE-mediated lipoprotein transport.
4.1.1. Materials
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth
-
Cephalexin
-
Tris-HCl buffer (pH 7.8)
-
Sucrose
-
MgCl₂
-
Lysozyme
-
Purified LolA protein
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE reagents
-
Anti-Lpp antibody for Western blotting
4.1.2. Protocol
-
Spheroplast Preparation:
-
Grow E. coli to mid-log phase in LB broth.
-
Induce filamentation by adding cephalexin and incubating for 2-3 hours.
-
Harvest the filamentous cells by centrifugation.
-
Resuspend the cell pellet in a Tris-sucrose buffer.
-
Add lysozyme to digest the peptidoglycan layer, forming spheroplasts.
-
Gently harvest the spheroplasts by centrifugation and resuspend in a Tris-sucrose-MgCl₂ buffer.[6][7]
-
-
Inhibition Assay:
-
Pre-incubate the prepared spheroplasts with varying concentrations of this compound or DMSO (vehicle control) for 15 minutes at 37°C.
-
Initiate the lipoprotein release reaction by adding purified LolA protein and ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
-
Analysis:
-
Separate the spheroplasts from the supernatant (containing released Lpp-LolA complexes) by centrifugation.
-
Analyze the supernatant fraction by SDS-PAGE and Western blotting using an anti-Lpp antibody.
-
Quantify the amount of released Lpp in the presence of the inhibitor compared to the vehicle control to determine the extent of inhibition.
-
In Vitro ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.
4.2.1. Materials
-
Purified and reconstituted LolCDE complex (in proteoliposomes or nanodiscs)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂)
-
ATP
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Malachite green reagent or radioactive [γ-³²P]ATP for phosphate detection
4.2.2. Protocol
-
Reaction Setup:
-
In a 96-well plate, add the purified LolCDE complex to the assay buffer.
-
Add varying concentrations of this compound or DMSO.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Detection of ATP Hydrolysis:
-
Malachite Green Method:
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with free inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm).[8]
-
-
Radioactive Method:
-
Use [γ-³²P]ATP in the reaction.
-
Stop the reaction and separate the released ³²Pi from the unhydrolyzed [γ-³²P]ATP using a molybdate-based extraction.
-
Quantify the amount of ³²Pi using scintillation counting.[9]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and compare it to the control to determine if the compound stimulates or inhibits ATPase activity.
-
Visualizations
Signaling Pathway of LolCDE Inhibition
Caption: Mechanism of LolCDE inhibition by this compound.
Experimental Workflow for Specificity Assessment
Caption: Experimental workflow for determining the specificity of this compound.
Conclusion
This compound represents a promising class of inhibitors that specifically target the essential LolCDE ABC transporter in Gram-negative bacteria. Its potent activity and defined mechanism of action make it a valuable chemical probe for studying the Lol pathway and a strong candidate for further preclinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to characterize this compound and other novel inhibitors of this critical bacterial process. Future work should focus on obtaining high-resolution structural information of this compound in complex with LolCDE to guide structure-based drug design and further improve the potency and pharmacokinetic properties of this important inhibitor class.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Spheroplasts as a Model for Visualizing Membrane Translocation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LolCDE-IN-2 in Bacterial Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LolCDE-IN-2 is a small molecule inhibitor targeting the essential LolCDE complex in Gram-negative bacteria. The Lol (lipoprotein outer membrane localization) system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a crucial process for maintaining the integrity and function of the bacterial cell envelope.[1][2][3] By inhibiting the LolCDE ABC transporter, this compound disrupts this vital pathway, leading to the mislocalization of lipoproteins, subsequent envelope stress, and ultimately, bacterial cell death.[1][3][4] This unique mechanism of action makes this compound a promising candidate for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.
These application notes provide detailed protocols for utilizing this compound in common bacterial cell culture assays to assess its antimicrobial activity and to elucidate its mechanism of action.
Mechanism of Action: Inhibition of the LolCDE Pathway
The LolCDE complex, an ATP-binding cassette (ABC) transporter located in the inner membrane, is the first component of the Lol pathway.[1][2] It recognizes and extracts lipoproteins destined for the outer membrane. The lipoprotein is then passed to the periplasmic chaperone LolA, which shuttles it across the periplasm to the outer membrane receptor LolB for final insertion.[1][5]
This compound binds to the LolCDE complex, inhibiting its ATPase activity and preventing the release of lipoproteins from the inner membrane.[2][6] This leads to an accumulation of lipoproteins in the inner membrane, triggering a cascade of events including cell envelope stress and eventual cell lysis.
Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria and the inhibitory action of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of LolCDE Inhibitors against various Gram-negative strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | E. coli ATCC 25922 | 32 | [7] |
| Compound 1 | E. coli ΔtolC | 0.25 | [7] |
| Compound 2 | E. coli ΔacrB | 0.6 | [8] |
| G0507 | E. coli ΔtolC | 0.5 | [9] |
| G0507 | E. coli imp4213 | 1 | [9] |
| G0507 | S. aureus USA300 | >64 | [9] |
| Lolamicin | Various clinical isolates | Low concentrations | [10] |
Table 2: Effect of LolCDE mutations on the MIC of a Pyridineimidazole inhibitor.
| Bacterial Strain | Mutation | MIC (µg/mL) | Fold Change vs. Parent | Reference |
| E. coli ΔtolC (Parent) | - | 0.25 | - | [4] |
| E. coli ΔtolC | LolE(L371P) | >8 | >32 | [4] |
| E. coli ΔtolC | LolC(N265K) | >8 | >32 | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain. The broth microdilution method is described here.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of CAMHB to wells 2-11, adding 200 µL of the highest concentration of the inhibitor to well 1, and then serially transferring 100 µL from well to well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted inhibitor.
-
Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 using a microplate reader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Method for the In Vivo Measurements of Lysophospholipid Translocation Across the Inner (Cytoplasmic) Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. d-nb.info [d-nb.info]
- 8. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
Application Notes and Protocols for Studying the Inhibitory Effects of LolCDE-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lol (Localization of lipoproteins) pathway is an essential transport system in Gram-negative bacteria responsible for trafficking outer membrane lipoproteins from the inner membrane to the outer membrane.[1][2] This process is critical for bacterial viability, making the components of the Lol pathway attractive targets for novel antimicrobial agents.[1][3][4] The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is the central component that initiates this transport.[1][4][5] It recognizes and extracts lipoproteins from the inner membrane, transferring them to the periplasmic chaperone LolA.[1][2]
LolCDE-IN-2 belongs to a class of pyridineimidazole compounds that have been identified as the first inhibitors of the LolCDE complex.[1][6] These inhibitors block the release of outer membrane-specific lipoproteins from the inner membrane, leading to their mislocalization and ultimately causing bacterial cell death.[1][3] This document provides detailed protocols for characterizing the inhibitory effects of this compound and similar compounds.
Mechanism of Action
This compound and related pyridineimidazole compounds specifically target the LolCDE complex.[1] The primary mechanism of inhibition involves binding to the LolC or LolE subunits of the transporter.[1] This binding event disrupts the normal function of the LolCDE complex, preventing the release of lipoproteins to the periplasmic chaperone LolA.[1] The resulting accumulation of unprocessed lipoproteins in the inner membrane is toxic to the bacterial cell, leading to two primary modes of growth inhibition:
-
Mislocalization of Lpp: The major outer membrane lipoprotein, Lpp, when mislocalized to the inner membrane, becomes toxic.[1][3]
-
Prevention of Essential Lipoprotein Transport: The blockade of the LolCDE complex prevents essential lipoproteins from reaching the outer membrane, disrupting its integrity and function.[1][7]
Mutations conferring resistance to these inhibitors are typically found in the lolC or lolE genes, providing strong evidence for the on-target activity of the compounds.[1][4]
Data Presentation: Inhibitory Activity of Pyridineimidazole LolCDE Inhibitors
The following table summarizes the antimicrobial activity of representative pyridineimidazole LolCDE inhibitors (referred to as Compound 1 and Compound 2 in the cited literature) against various bacterial strains. This data serves as a reference for the expected activity of this compound.
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Compound 1 | Escherichia coli | MG1655 ΔtolC | 4 | [1] |
| Haemophilus influenzae | ATCC 49247 | 8 | [1] | |
| Moraxella catarrhalis | ATCC 25238 | >32 | [1] | |
| Pseudomonas aeruginosa | PAO1 | >32 | [1] | |
| Staphylococcus aureus | ATCC 29213 | >32 | [1] | |
| Compound 2 | Escherichia coli | BW25113 ΔacrB | 0.125 - 0.25 | [8] |
| Escherichia coli | MG1655 ΔtolC | 0.5 | [1] | |
| Haemophilus influenzae | ATCC 49247 | 1 | [1] | |
| Moraxella catarrhalis | ATCC 25238 | 16 | [1] | |
| Pseudomonas aeruginosa | PAO1 | >32 | [1] | |
| Staphylococcus aureus | ATCC 29213 | >32 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against Gram-negative bacteria using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., E. coli BW25113 ΔacrB or MG1655 ΔtolC for increased sensitivity)[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD600) using a microplate reader to quantify growth.
Protocol 2: Spheroplast-Based Lpp Release Assay
This biochemical assay directly measures the inhibition of LolCDE-mediated lipoprotein release from the inner membrane.[1]
Materials:
-
E. coli strain (e.g., MG1655 ΔtolC)[1]
-
Purified His-tagged LolA protein
-
This compound
-
Lysozyme, EDTA, Tris-HCl buffer
-
SDS-PAGE gels, Western blot apparatus
-
Anti-Lpp antibody, Anti-OmpA antibody (control)
Procedure:
-
Spheroplast Preparation:
-
Grow E. coli cells to mid-log phase.
-
Harvest cells by centrifugation and wash with Tris-HCl buffer.
-
Resuspend the cell pellet in a Tris-sucrose buffer.
-
Add lysozyme and EDTA and incubate on ice to generate spheroplasts.
-
Wash and resuspend the spheroplasts in a reaction buffer.
-
-
Lpp Release Reaction:
-
Incubate the prepared spheroplasts with purified His-tagged LolA in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the reaction mixture at 37°C to allow for Lpp release.
-
-
Analysis:
-
Separate the spheroplasts from the supernatant (containing released Lpp-LolA complexes) by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-Lpp antibody to detect the amount of released Lpp.
-
Use an anti-OmpA antibody as a loading control, as OmpA is an outer membrane protein and its detection should be independent of LolA.[6]
-
Protocol 3: Resistance Mutation Mapping
This protocol is used to identify the molecular target of this compound by selecting for and sequencing resistant mutants.[1]
Materials:
-
E. coli strain (e.g., MG1655 ΔtolC)[1]
-
LB agar plates containing this compound (at 4-8x MIC)
-
Genomic DNA extraction kit
-
PCR reagents for amplifying lolC, lolD, and lolE genes
-
Sanger sequencing or whole-genome sequencing services
Procedure:
-
Selection of Resistant Mutants:
-
Plate a high density of E. coli cells (~10^8 CFU) onto LB agar plates containing a selective concentration of this compound (e.g., 8x MIC).[8]
-
Incubate the plates at 37°C for 24-48 hours until resistant colonies appear.
-
-
Verification of Resistance:
-
Streak individual resistant colonies onto fresh selective plates to confirm the resistance phenotype.
-
Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.
-
-
Identification of Mutations:
-
Isolate genomic DNA from the resistant mutants.
-
Amplify the lolC, lolD, and lolE genes using PCR.
-
Sequence the PCR products to identify any mutations.
-
Alternatively, perform whole-genome sequencing to identify all potential resistance-conferring mutations.[1]
-
Protocol 4: Bacterial Cytological Profiling
This method assesses the morphological changes in bacteria upon treatment with this compound, providing insights into its mechanism of action.[1]
Materials:
-
E. coli strain
-
This compound
-
Fluorescent dyes:
-
FM4-64 (stains membranes)
-
DAPI (stains DNA/nucleoid)
-
Sytox Green (stains the DNA of membrane-compromised cells)
-
-
Fluorescence microscope
Procedure:
-
Treat exponentially growing E. coli cells with this compound at a concentration of 5x MIC for a defined period (e.g., 120 minutes).[1]
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Stain the cells with a combination of FM4-64, DAPI, and Sytox Green according to the dye manufacturers' protocols.
-
Mount the stained cells on a microscope slide with an agarose pad.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets.
-
Capture images and analyze for changes in cell morphology, such as cell swelling, nucleoid condensation, and membrane permeabilization, compared to DMSO-treated control cells.[1]
Mandatory Visualizations
Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing the inhibitory effects of this compound.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of LolCDE-IN-2 in Antibiotic Susceptibility Testing
Application Notes and Protocols
Introduction
LolCDE-IN-2 is a potent and selective small-molecule inhibitor of the LolCDE complex in Gram-negative bacteria. The Lol (lipoprotein outer membrane localization) system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane barrier.[1][2][3] Inhibition of the LolCDE complex by this compound disrupts this crucial pathway, leading to the mislocalization of lipoproteins, increased outer membrane permeability, and ultimately, bacterial cell death or sensitization to other antibiotics.[1][4] These properties make this compound a valuable tool in antibiotic susceptibility testing, particularly for potentiating the activity of antibiotics that are normally excluded by the Gram-negative outer membrane.
Mechanism of Action
The LolCDE complex is an ATP-binding cassette (ABC) transporter that actively extracts lipoproteins from the inner membrane.[1][2][5] this compound binds to the transmembrane domains of the LolC and LolE subunits, inhibiting the conformational changes required for lipoprotein release.[1] This inhibition leads to a cascade of effects, including:
-
Disruption of Outer Membrane Biogenesis: The lack of essential lipoproteins in the outer membrane compromises its structural integrity.
-
Increased Outer Membrane Permeability: The compromised outer membrane becomes more permeable to a range of molecules, including large-scaffold antibiotics that are typically ineffective against Gram-negative bacteria.[4]
-
Activation of Envelope Stress Responses: The accumulation of mislocalized lipoproteins in the inner membrane can trigger cellular stress responses.[3][4]
Data Presentation
Table 1: In Vitro Activity of a LolCDE Inhibitor (Compound 2) against Gram-Negative Pathogens
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli ATCC 25922 | 32 |
| Escherichia coli ATCC 25922 ΔtolC | 0.25 |
| Haemophilus influenzae ATCC 49247 | >64 |
| Pseudomonas aeruginosa PAO1 | >64 |
Source: Data adapted from studies on pyridineimidazole inhibitors of LolCDE.[2] The increased susceptibility of the efflux-deficient ΔtolC mutant highlights that the compound is a substrate for efflux pumps.
Table 2: Potentiation of Antibiotic Activity by a LolCDE Inhibitor
| Antibiotic | Organism | LolCDE Inhibitor Concentration | Fold Decrease in MIC |
| Vancomycin | E. coli ΔtolC | Sub-inhibitory | Significant |
| Novobiocin | E. coli (LspA depleted) | Sub-inhibitory | Significant |
Source: Conceptual data based on checkerboard assays demonstrating sensitization to large scaffold antibiotics upon inhibition of the lipoprotein trafficking pathway.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method according to CLSI guidelines.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Antibiotic Synergy
This protocol is used to assess the synergistic effect of this compound with a partner antibiotic.
Materials:
-
This compound stock solution
-
Partner antibiotic stock solution
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of this compound along the x-axis of a 96-well plate in 50 µL of CAMHB.
-
Prepare serial two-fold dilutions of the partner antibiotic along the y-axis of the plate in 50 µL of CAMHB.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Prepare and add the bacterial inoculum as described in Protocol 1.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Inhibition of the LolCDE lipoprotein transport pathway by this compound.
Caption: Workflow for antibiotic susceptibility testing using this compound.
Caption: Logical flow from LolCDE inhibition to antibiotic potentiation.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LolCDE-IN-2 as a Chemical Probe for the Lol Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The localization of lipoproteins (Lol) pathway is an essential transport system in Gram-negative bacteria, responsible for trafficking outer membrane lipoproteins from the inner membrane to the outer membrane. This pathway is critical for bacterial viability, making it an attractive target for the development of novel antibiotics. The core of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, which provides the energy for the extraction of lipoproteins from the inner membrane.
LolCDE-IN-2 is a potent and specific small-molecule inhibitor of the LolCDE complex. It belongs to the pyridineimidazole class of compounds and serves as a valuable chemical probe for studying the Lol pathway and for validating LolCDE as a therapeutic target. This document provides detailed application notes and protocols for the use of this compound in microbiological and biochemical research.
Mechanism of Action
The Lol pathway commences with the LolCDE complex, which recognizes and extracts triacylated lipoproteins destined for the outer membrane from the inner membrane. This process is fueled by ATP hydrolysis, mediated by the LolD subunit. The extracted lipoprotein is then transferred to the periplasmic chaperone, LolA, which shuttles it across the periplasm to the outer membrane receptor, LolB. LolB then facilitates the insertion of the lipoprotein into the inner leaflet of the outer membrane.
This compound directly targets the LolCDE complex, inhibiting its function. By binding to the LolC and/or LolE subunits, it prevents the release of lipoproteins from the inner membrane to LolA. This disruption of lipoprotein trafficking leads to the mislocalization of essential outer membrane proteins, compromising the integrity of the outer membrane and ultimately resulting in bacterial cell death.
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | Strain | Genotype/Description | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | Wild type | 4 | |
| Escherichia coli | ATCC 25922 ΔtolC | Efflux pump mutant | <0.06 | |
| Escherichia coli | ATCC 35218 | Wild type | 16 | |
| Haemophilus influenzae | ATCC 49247 | Wild type | 0.25 | |
| Pseudomonas aeruginosa | PAO1 | Wild type | >64 | |
| Pseudomonas aeruginosa | PAO1 ΔmexABDXY | Efflux pump mutant | >64 | |
| Candida albicans | ATCC 90028 | Eukaryotic (counterscreen) | >64 | |
| Escherichia coli | BW25113 ΔacrB | Efflux pump mutant | 0.6 | |
| Escherichia coli | BW25113 ΔacrB | LolC (N256K) mutant | >5 |
Mandatory Visualizations
Caption: The Lol pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, E. coli ΔtolC)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).
Lipoprotein Release Assay from Spheroplasts
This assay biochemically confirms that this compound inhibits the LolA-dependent release of lipoproteins from the inner membrane.
Materials:
-
E. coli strain (e.g., ΔtolC)
-
Purified His-tagged LolA
-
Lysis buffer (e.g., Tris-HCl, sucrose, lysozyme, EDTA)
-
This compound
-
SDS-PAGE gels and immunoblotting reagents
-
Anti-Lpp antibody
-
Anti-OmpA antibody (as a control)
Procedure:
-
Spheroplast Preparation:
-
Grow E. coli to mid-log phase.
-
Harvest cells and resuspend in a sucrose-containing buffer.
-
Treat with lysozyme and EDTA to digest the peptidoglycan and form spheroplasts.
-
Wash and resuspend the spheroplasts in a suitable buffer.
-
-
Lipoprotein Release Reaction:
-
Incubate the prepared spheroplasts with purified His-tagged LolA in the presence of various concentrations of this compound or DMSO (vehicle control).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Separate the spheroplasts (pellet) from the supernatant containing released LolA-lipoprotein complexes by centrifugation.
-
Analyze the supernatant by SDS-PAGE and immunoblotting.
-
Probe the membrane with an anti-Lpp antibody to detect the released lipoprotein.
-
Use an anti-OmpA antibody as a negative control, as its release is independent of the Lol pathway.
-
In Vivo Photo-Crosslinking
This advanced technique can be used to demonstrate the direct interaction of this compound with its target in a cellular context.
Materials:
-
E. coli strain engineered to express LolC or LolE with a site-specifically incorporated photo-crosslinkable amino acid (e.g., p-benzoyl-l-phenylalanine, pBpa).
-
This compound
-
UV irradiation source (365 nm)
-
Cell lysis buffer
-
Affinity purification reagents (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE and immunoblotting reagents
-
Antibodies against LolC, LolE, or an epitope tag.
Procedure:
-
Grow the engineered E. coli strain in the presence of pBpa to incorporate it into the target protein.
-
Induce the expression of the target protein.
-
Treat the cells with this compound or DMSO.
-
Expose the cell suspension to UV light (365 nm) to induce crosslinking.
-
Lyse the cells and solubilize the membrane proteins.
-
Purify the LolCDE complex using affinity chromatography.
-
Analyze the purified complex by SDS-PAGE and immunoblotting to detect crosslinked products, which would indicate the proximity of the inhibitor to the labeled residue.
Troubleshooting
-
High MIC values: This could be due to efflux pump activity. Use of efflux-deficient strains (e.g., ΔtolC, ΔacrB) is recommended.
-
No inhibition in the spheroplast assay: Ensure that the purified LolA is active and that the spheroplasts are intact. Verify the concentration of this compound used.
-
Non-specific bands in immunoblotting: Optimize antibody concentrations and washing steps. Use appropriate blocking buffers.
Conclusion
This compound is a powerful tool for the investigation of the Lol pathway in Gram-negative bacteria. Its specificity and potent activity make it an ideal chemical probe for target validation and for studying the physiological consequences of LolCDE inhibition. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of bacterial cell envelope biogenesis and in the quest for novel antibacterial agents.
Application Notes and Protocols for Measuring LolCDE ATPase Activity with LolCDE-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the in vitro ATPase activity of the Escherichia coli LolCDE complex, an essential ABC transporter involved in lipoprotein trafficking in Gram-negative bacteria.[1][2][3][4][5] This document also describes the use of LolCDE-IN-2, a known inhibitor of the LolCDE complex, to assess its impact on ATP hydrolysis.[1] The protocols are intended for researchers in bacteriology, biochemistry, and drug discovery.
The LolCDE complex, composed of LolC, LolD, and LolE subunits, utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transport them to the outer membrane via the periplasmic chaperone LolA.[1][2][4][5][6][7] The ATPase activity resides in the LolD subunits.[4][7] Inhibition of this essential pathway is a promising strategy for the development of novel antibiotics against Gram-negative bacteria.[5][6][8][9]
Data Presentation
Table 1: Experimental Parameters for LolCDE ATPase Activity Assay
| Parameter | Recommended Value/Range | Notes |
| Purified LolCDE Complex Concentration | 0.1 - 0.5 µM | Optimal concentration should be determined empirically.[10] |
| ATP Concentration | 1 - 5 mM | Should be well above the Km for ATP if determining inhibitor effects. |
| MgCl2 Concentration | 2 - 5 mM | Mg2+ is an essential cofactor for ATP hydrolysis.[10] |
| This compound Concentration Range | 0.1 µM - 100 µM | A wide range is recommended for determining the IC50 value. |
| Incubation Temperature | 37°C | |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction.[11] |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.05% DDM | Detergent is necessary for solubilizing the membrane protein complex. |
| Detection Method | Malachite Green Phosphate Assay | A common colorimetric method for detecting inorganic phosphate.[11][12][13] |
Table 2: Representative Quantitative Data for LolCDE Inhibition
| Inhibitor | Target | IC50 (µM) | Mechanism of Action |
| This compound (Compound 2) | LolCDE | ~1 | Promotes dissociation of lipoproteins from the LolCDE complex in an ATP hydrolysis-dependent manner.[1] |
| G0507 | LolCDE | ~3 | Stimulates ATPase activity at low concentrations.[14][15] |
Experimental Protocols
Protocol 1: In Vitro LolCDE ATPase Activity Assay using Malachite Green
This protocol is adapted from general colorimetric ATPase assays and tailored for the LolCDE complex.[11][12]
Materials:
-
Purified and reconstituted E. coli LolCDE complex
-
This compound
-
ATP solution (100 mM stock, pH 7.5)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.05% n-dodecyl-β-D-maltoside (DDM)
-
Malachite Green Reagent: Commercially available or prepared as described in the literature.
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh 10x ATP/Mg2+ solution containing 20 mM ATP and 50 mM MgCl2 in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a phosphate standard curve (0 to 50 µM inorganic phosphate).
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO).
-
Add 80 µL of purified LolCDE complex diluted in assay buffer to each well. The final concentration should be in the range of 0.2 µM.[10]
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding 10 µL of the 10x ATP/Mg2+ solution to each well. The final volume will be 100 µL with final concentrations of 2 mM ATP and 5 mM MgCl2.
-
Mix gently and incubate at 37°C for 30 minutes. Ensure the reaction time is within the linear range of phosphate release.
-
-
Termination and Detection:
-
Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-650 nm using a microplate reader.[11]
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each well.
-
Calculate the specific activity of LolCDE (nmol Pi/min/mg protein).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Caption: Experimental workflow for the in vitro LolCDE ATPase assay.
Caption: Proposed mechanism of LolCDE inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 14. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LolCDE-IN-2's Effect on Bacterial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the impact of LolCDE-IN-2, a potent inhibitor of the bacterial lipoprotein transport system, on the membrane integrity of Gram-negative bacteria.
Introduction to this compound and its Mechanism of Action
This compound, also known as compound 2, is a pyridine-imidazole derivative that specifically targets the LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria.[1][2] This complex is responsible for the crucial process of trafficking lipoproteins from the inner membrane to the outer membrane.[2] Inhibition of the LolCDE complex by this compound disrupts the biogenesis of the outer membrane, leading to a loss of its integrity and increased permeability.[3][4] This disruption of the outer membrane barrier is a key aspect of the antimicrobial activity of this compound.
The chemical structure of this compound is provided below: Chemical Structure of this compound (Compound 2)
Not available in a structured format.
Overview of Membrane Integrity Assays
Several robust methods can be employed to quantify the disruption of bacterial membrane integrity caused by this compound. These assays are based on the principle of detecting the influx of membrane-impermeable dyes or the efflux of intracellular components.
| Assay | Principle | Target Membrane | Detection Method |
| SYTOX Green Uptake Assay | Measures the influx of the high-affinity, membrane-impermeable SYTOX Green dye, which fluoresces upon binding to intracellular nucleic acids.[5][6] | Primarily Inner Membrane | Fluorescence (Plate Reader, Microscopy, Flow Cytometry) |
| Propidium Iodide (PI) Uptake Assay | Detects the influx of the fluorescent intercalating agent propidium iodide, which is excluded by intact membranes.[7][8] | Primarily Inner Membrane | Fluorescence (Plate Reader, Microscopy, Flow Cytometry) |
| ATP Release Assay | Quantifies the release of intracellular ATP into the extracellular medium upon membrane damage.[9][10] | Inner and/or Outer Membrane | Luminescence |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the activity of the cytosolic enzyme LDH released into the supernatant from cells with compromised membranes.[11][12][13] | Inner and/or Outer Membrane | Colorimetric/Fluorometric |
Experimental Protocols
Here, we provide detailed protocols for the key assays to assess the effect of this compound on bacterial membrane integrity.
SYTOX Green Uptake Assay
This assay provides a sensitive measure of inner membrane permeabilization.
Materials:
-
Gram-negative bacteria of interest (e.g., Escherichia coli)
-
This compound
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
96-well black, clear-bottom microplates
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microplate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~525 nm)[1]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Prepare serial dilutions of this compound in PBS.
-
Add 50 µL of the this compound dilutions to the wells containing the bacterial suspension. Include a vehicle control (e.g., DMSO) and a positive control for membrane disruption (e.g., a known membrane-active agent like polymyxin B).
-
Add SYTOX Green to each well to a final concentration of 5 µM.[1]
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[1]
-
Record fluorescence readings kinetically over a desired time course (e.g., every 5 minutes for 1-2 hours) at room temperature or 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and SYTOX Green.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The increase in fluorescence over time is indicative of membrane permeabilization.
Expected Results:
Treatment with effective concentrations of this compound is expected to cause a time- and concentration-dependent increase in SYTOX Green fluorescence, indicating compromised inner membrane integrity.
Propidium Iodide (PI) Uptake Assay
Similar to the SYTOX Green assay, the PI uptake assay measures inner membrane damage.
Materials:
-
Gram-negative bacteria of interest
-
This compound
-
Propidium Iodide (PI) solution
-
96-well black, clear-bottom microplates
-
PBS or other suitable buffer
-
Microplate reader with fluorescence detection (Excitation: ~535 nm, Emission: ~617 nm)[15]
-
Bacterial Culture Preparation:
-
Follow the same procedure as for the SYTOX Green assay to obtain a washed bacterial suspension in PBS at an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 100 µL of the bacterial suspension.
-
Add various concentrations of this compound to the wells. Include appropriate controls.
-
Add PI to each well to a final concentration of 10 µg/mL.[8]
-
-
Measurement:
Data Analysis:
-
Correct for background fluorescence.
-
Plot the relative fluorescence units (RFU) against time for each treatment condition.
Expected Results:
A concentration-dependent increase in PI fluorescence will be observed in bacteria treated with this compound, signifying inner membrane permeabilization.
References
- 1. SYTOX Green membrane permeability assay. [bio-protocol.org]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Propidium Iodide (PI) Uptake Assay [bio-protocol.org]
- 8. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biothema.com [biothema.com]
- 10. Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis | eLife [elifesciences.org]
- 11. Lactate dehydrogenase (LDH) release assay and bacterial cell enumeration. [bio-protocol.org]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Frontiers | DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of LolCDE-IN-2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of LolCDE-IN-2 derivatives, a class of potent inhibitors of the LolCDE transporter in Gram-negative bacteria. The LolCDE complex is an essential component of the lipoprotein transport (Lol) pathway, making it an attractive target for the development of novel antibiotics. This document outlines detailed protocols for the synthesis of these inhibitors, their in vitro and cellular characterization, and the analysis of their impact on bacterial signaling pathways.
Data Presentation
The following tables summarize the antibacterial activity of representative LolCDE inhibitors, referred to in the literature as "compound 1," "compound 2" (a pyridine-imidazole derivative considered a lead example of a this compound derivative), and G0507.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridine-imidazole LolCDE Inhibitors [1][2]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 1 | Escherichia coli ATCC 25922 (Wild-type) | 32 |
| Escherichia coli ATCC 25922 ΔtolC | 0.25 | |
| Haemophilus influenzae | 4 | |
| Pseudomonas aeruginosa | >64 | |
| Candida albicans | >64 | |
| Compound 2 | Escherichia coli ATCC 25922 (Wild-type) | 4 |
| Escherichia coli ATCC 25922 ΔtolC | 0.25 | |
| Haemophilus influenzae | 0.5 | |
| E. coli ΔtolC LolE(L371P) mutant | >8 | |
| E. coli ΔtolC LolC(N265K) mutant | >8 | |
| E. coli ΔtolC Δlpp | >2 |
Table 2: Antibacterial Activity of Pyrrolopyrimidinedione LolCDE Inhibitor G0507 and Analogs [3][4]
| Compound | E. coli MG1655 (Wild-type) MIC (µg/mL) | E. coli imp4213 MIC (µg/mL) | E. coli ΔtolC MIC (µg/mL) | S. aureus USA300 MIC (µg/mL) |
| G0507 | >64 | 1 | 0.5 | >64 |
| G0793 (analog) | 16 | Not Reported | Not Reported | Not Reported |
| G0507 in LolCQ258K mutant | Not Applicable | >64 | Not Applicable | Not Applicable |
| G0507 in LolDP164S mutant | Not Applicable | >64 | Not Applicable | Not Applicable |
| G0507 in LolEL371P mutant | Not Applicable | >64 | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole Derivatives
This protocol provides a generalized method for the synthesis of 2-(pyridin-4-yl)-1H-benzo[d]imidazole, a core scaffold of many LolCDE inhibitors. The synthesis involves the condensation of o-phenylenediamine with a pyridine-4-carboxaldehyde derivative.
Materials:
-
o-Phenylenediamine
-
Substituted pyridine-4-carboxaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the substituted pyridine-4-carboxaldehyde in ethanol.
-
Add a solution of sodium metabisulfite in water and stir the mixture.
-
In a separate flask, dissolve o-phenylenediamine in a mixture of ethanol and DMF.
-
Add the pyridine-4-carboxaldehyde/bisulfite adduct solution to the o-phenylenediamine solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to basic (pH 8-9) with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Lipoprotein Release Assay from Spheroplasts
This assay biochemically validates the inhibition of the LolCDE complex by measuring the release of the major lipoprotein, Lpp, from E. coli spheroplasts, which is dependent on the periplasmic chaperone LolA.[1]
Materials:
-
E. coli strain (e.g., MG1655 ΔtolC)
-
Luria-Bertani (LB) broth
-
Tris buffer
-
Sucrose
-
Lysozyme
-
EDTA
-
Purified His-tagged LolA protein
-
Test compounds (this compound derivatives) dissolved in DMSO
-
SDS-PAGE reagents
-
Anti-Lpp antibody
-
Anti-OmpA antibody (as a control)
-
Western blotting reagents
Procedure:
-
Spheroplast Preparation:
-
Grow E. coli cells to mid-log phase in LB broth.
-
Harvest the cells by centrifugation and wash with Tris buffer.
-
Resuspend the cell pellet in a Tris-sucrose buffer.
-
Add lysozyme and EDTA to digest the cell wall and incubate on ice.
-
Gently harvest the resulting spheroplasts by centrifugation.
-
-
Lipoprotein Release Reaction:
-
Resuspend the spheroplasts in a reaction buffer containing Tris and MgCl₂.
-
Add the purified His-tagged LolA protein.
-
Add the test compound at the desired concentration (a DMSO control should be included).
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for lipoprotein release.
-
-
Analysis of Lipoprotein Release:
-
Centrifuge the reaction mixture to pellet the spheroplasts.
-
Carefully collect the supernatant, which contains the released LolA-lipoprotein complexes.
-
Analyze the supernatant by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-Lpp antibody to detect the amount of released Lpp.
-
As a control, probe the blot with an anti-OmpA antibody to ensure that the release is specific to lipoproteins and not due to spheroplast lysis.
-
A reduction in the amount of Lpp in the supernatant in the presence of the test compound indicates inhibition of LolCDE.
-
Protocol 3: LolCDE ATPase Activity Assay
This assay measures the ATPase activity of the purified and reconstituted LolCDE complex. Some inhibitors have been shown to stimulate the basal ATPase activity of the complex.[4]
Materials:
-
Purified LolCDE complex (reconstituted in proteoliposomes)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgSO₄)
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Malachite green-based phosphate detection reagent
Procedure:
-
Add the purified LolCDE proteoliposomes to the assay buffer.
-
Add the test compound at various concentrations (a DMSO control is essential).
-
Pre-incubate the mixture for a short period at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of approximately 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the rate of ATP hydrolysis and determine the effect of the test compound on the ATPase activity of LolCDE.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the lipoprotein transport pathway in Gram-negative bacteria and the downstream stress response pathways activated upon its inhibition by this compound derivatives.
Caption: Inhibition of the LolCDE transporter by this compound derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Employing LolCDE-IN-2 in High-Throughput Screening for New Antibiotics
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics with new mechanisms of action. The Localization of lipoprotein (Lol) pathway, essential for the transport of lipoproteins to the outer membrane in most Gram-negative bacteria, represents a promising and clinically unexploited target.[1][2] The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[1][3][4] Its function is critical for bacterial viability, making it an attractive target for new antibacterial agents.[1][2]
LolCDE-IN-2 is a potent and specific small-molecule inhibitor belonging to the pyridineimidazole class, which targets the LolCDE complex.[1][4][5][6][7] By disrupting the lipoprotein trafficking pathway, this compound induces cell death, demonstrating a distinct mechanism from currently approved antibiotics.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a reference compound and tool in high-throughput screening (HTS) campaigns to identify novel inhibitors of the Lol pathway.
Mechanism of Action of this compound
In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and anchored to the inner membrane.[1] The LolCDE complex is responsible for selectively extracting lipoproteins destined for the outer membrane and transferring them to the periplasmic chaperone, LolA.[1][3][4] This process is fueled by ATP hydrolysis within the LolD subunits.[2][3] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates its final insertion into the outer membrane.[1][4]
This compound inhibits the function of the LolCDE complex, blocking the release of outer membrane-specific lipoproteins from the inner membrane.[1][4] This disruption leads to the mislocalization of lipoproteins and a cascade of events that compromise the integrity of the cell envelope, ultimately resulting in bacterial death.[2] Resistance to this compound has been mapped to mutations in the lolC and lolE genes, providing strong evidence for its on-target activity.[1]
Data Presentation
Quantitative data for this compound (referred to as compound 2 in the source literature) is summarized below.
Table 1: In Vitro Antibacterial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | ATCC 25922 (Wild-Type) | >64 | [8] |
| Escherichia coli | ΔtolC (Efflux-Deficient) | 0.5 | [8] |
| Klebsiella pneumoniae | ATCC 13883 (Wild-Type) | >64 | [8] |
| Enterobacter cloacae | ATCC 13047 (Wild-Type) | >64 | [8] |
| Pseudomonas aeruginosa | ATCC 27853 (Wild-Type) | >64 |[8] |
Table 2: this compound Resistance Profile in E. coli Mutants
| Gene | Mutation | Fold-change in MIC vs. Parent | Reference |
|---|---|---|---|
| lolC | Q258L | >32 | [1] |
| lolC | N265K | >32 | [1] |
| lolE | I59N | >32 | [1] |
| lolE | L371P | >32 | [1] |
| lolE | P372L | >32 |[1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 345.4 g/mol | [9] |
| Distribution Coefficient (log D) | 4.3 |[9] |
Experimental Protocols
Protocol 1: High-Throughput Screening for LolCDE Inhibitors
This protocol describes a whole-cell phenotypic screen to identify compounds that inhibit bacterial growth, using an efflux-deficient E. coli strain to increase sensitivity to potential inhibitors.
Methodology:
-
Bacterial Strain and Media: Use an E. coli strain with a deletion in the tolC gene to increase permeability and sensitivity.[6] Grow the culture in Mueller-Hinton Broth (MHB) or Luria Broth (LB).
-
Compound Preparation: Screen a chemical library at a final concentration of 10-20 µM.[1][10] Prepare compound plates by dispensing nanoliter volumes of stock solutions into 384-well microplates.
-
Assay Procedure: a. Grow an overnight culture of E. coli ΔtolC and dilute it to achieve an early logarithmic phase (OD600 of 0.15-0.2).[1] b. Dilute the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL in fresh broth. c. Add the diluted bacterial suspension to the compound-containing plates. Include positive controls (e.g., 5x MIC of this compound) and negative controls (DMSO vehicle).[1] d. Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure bacterial growth by reading the optical density at 600 nm (OD600) using a plate reader. Alternatively, a viability indicator like resazurin can be used.
-
Hit Identification: Calculate the percentage of growth inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >80%) are selected as primary hits for further validation.
Protocol 2: Spheroplast Lipoprotein Release Assay
This biochemical assay confirms if hit compounds directly inhibit the LolCDE-mediated release of lipoproteins.[1][4] It measures the transfer of the lipoprotein Lpp from spheroplasts (which retain the inner membrane) to purified periplasmic chaperone LolA.[1]
Methodology:
-
Spheroplast Preparation: Prepare spheroplasts from late-logarithmic phase E. coli ΔtolC cells using lysozyme and EDTA treatment in an osmotically stabilizing buffer (e.g., containing sucrose).
-
Purification of LolA: Express and purify recombinant His-tagged LolA protein using affinity chromatography.
-
Release Assay: a. In a microcentrifuge tube, combine spheroplasts, purified LolA, ATP, and MgCl2.[3] b. Add the test compound at a desired concentration (e.g., 5x MIC) or DMSO as a negative control. This compound should be used as a positive control for inhibition. c. Incubate the reaction mixture at 30°C for 30-60 minutes to allow for lipoprotein release.
-
Detection of Released Lipoprotein: a. Pellet the spheroplasts by centrifugation. b. Carefully collect the supernatant, which contains the soluble LolA and any Lpp transferred to it. c. Analyze the supernatant by SDS-PAGE followed by Western blotting. d. Probe the blot with a primary antibody against Lpp and a suitable secondary antibody for detection.[4]
-
Interpretation: A reduction in the amount of Lpp detected in the supernatant in the presence of a test compound indicates inhibition of the LolCDE complex.[1][4]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method to determine the potency of hit compounds.
Methodology:
-
Preparation: Serially dilute the test compounds in a 96-well plate using MHB.
-
Inoculation: Add a standardized bacterial inoculum (~5 x 10^5 CFU/mL) of the desired test strain (E. coli ΔtolC, wild-type strains, etc.) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Protocol 4: Resistance Mutant Generation and Target Identification
This protocol is used to confirm that the mechanism of action of a novel antibiotic is through the LolCDE complex.
Methodology:
-
Mutant Selection: Plate a high-density culture of susceptible E. coli (~10^9 CFUs) on agar plates containing the test compound at 4-8x its MIC.
-
Incubation: Incubate plates for 48-72 hours until resistant colonies appear.
-
Verification: Isolate single colonies and re-test their MIC to confirm the resistance phenotype.
-
Whole-Genome Sequencing: Extract genomic DNA from several independent resistant mutants and the parent strain.
-
Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Mutations consistently found in genes of the LolCDE complex (lolC, lolD, or lolE) strongly suggest it is the drug's target.[1][2]
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LolCDE-IN-2 Concentration for Effective Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LolCDE-IN-2, a potent inhibitor of the bacterial LolCDE complex.
Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The protocols and some data presented here are based on closely related and well-characterized LolCDE inhibitors, such as the pyridineimidazole compound 2 and the pyrrolopyrimidinedione G0507. Researchers should use this information as a guide and optimize experimental conditions for this compound accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria.[1][2] This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[3][4] By inhibiting LolCDE, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[4]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments is the Minimum Inhibitory Concentration (MIC). For E. coli MG1655, the MIC of this compound has been reported to be 2 µg/mL. For efflux-deficient strains like E. coli ΔtolC, the MIC is expected to be significantly lower.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and experimental conditions.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A3: The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there known resistance mechanisms to LolCDE inhibitors?
A4: Yes, resistance to LolCDE inhibitors can arise from mutations in the genes encoding the components of the LolCDE complex, namely lolC, lolD, and lolE.[1][3] These mutations can alter the binding site of the inhibitor, reducing its efficacy.[1] Additionally, deletion of the major outer membrane lipoprotein, Lpp, has been shown to confer resistance to some LolCDE inhibitors.[1]
Q5: Can I use this compound against Gram-positive bacteria?
A5: No, this compound is not expected to be effective against Gram-positive bacteria. The Lol lipoprotein transport system is unique to Gram-negative bacteria.[3]
Troubleshooting Guides
Problem 1: No or low inhibitory activity observed at the expected MIC.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the stock solution concentration and ensure proper dilution. |
| Bacterial strain is resistant | Sequence the lolC, lolD, and lolE genes to check for resistance mutations. Test the inhibitor on a susceptible control strain (e.g., E. coli MG1655 or a ΔtolC mutant). |
| High efflux pump activity | Use an efflux pump-deficient strain (e.g., ΔtolC) to determine if efflux is a contributing factor. |
| Inhibitor instability | Prepare fresh stock solutions of this compound. Check for any precipitation in the media. |
| High cell density in the assay | Ensure the bacterial inoculum is within the recommended range for MIC testing (e.g., 5 x 10^5 CFU/mL).[5] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in bacterial growth phase | Standardize the growth phase of the bacterial culture used for inoculation (e.g., mid-logarithmic phase). |
| Inconsistent incubation time or temperature | Ensure precise control of incubation time and temperature as per the protocol. |
| Contamination of bacterial culture | Streak the culture on an agar plate to check for purity. |
| Pipetting errors | Calibrate pipettes and use proper pipetting techniques to ensure accurate dilutions. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of various LolCDE inhibitors against different E. coli strains.
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | E. coli MG1655 | 2 | MedChemExpress |
| Compound 2 | E. coli (wild-type) | 8 | [6] |
| Compound 2 | E. coli ΔtolC | 0.125 | [6] |
| G0507 | E. coli ΔtolC | 0.5 | [1] |
| G0507 | E. coli imp4213 | 1 | [1] |
| G0507 | E. coli MG1655 (wild-type) | >64 | [1] |
Note: The imp4213 mutation compromises the outer membrane, increasing susceptibility to some compounds. The ΔtolC mutation inactivates a major efflux pump.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in MHB.
-
Add 50 µL of the bacterial suspension to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
LolCDE ATPase Activity Assay
This protocol is adapted from the assay described for the LolCDE inhibitor G0507.[1]
Materials:
-
Purified LolCDE protein
-
This compound
-
ATP
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1% glycerol, 0.1% BGG, 1 mM DTT, 0.007% Brij 35
-
ADP detection kit (e.g., Transcreener ADP² FP assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, mix 10 nM of purified LolCDE protein with the desired concentrations of this compound in the assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 50 µM.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response curve with a nonlinear four-parameter inhibition model.
Lipoprotein (Lpp) Release Assay from Spheroplasts
This protocol is based on the assay used for the LolCDE inhibitor "compound 2".[3]
Materials:
-
E. coli spheroplasts (from a susceptible strain, e.g., ΔtolC)
-
Purified LolA protein
-
This compound
-
Buffer for spheroplasts
-
SDS-PAGE equipment and reagents
-
Anti-Lpp antibody for Western blotting
Procedure:
-
Prepare E. coli spheroplasts according to standard protocols.
-
Incubate the spheroplasts with purified LolA in the presence of various concentrations of this compound or a vehicle control (DMSO).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Centrifuge the reaction mixture to pellet the spheroplasts.
-
Collect the supernatant containing the released Lpp-LolA complex.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-Lpp antibody to detect the amount of released Lpp.
-
A decrease in the amount of Lpp in the supernatant in the presence of this compound indicates inhibition of the LolCDE complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for assessing the binding of this compound to the LolCDE complex in intact bacterial cells.[7][8]
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Antibody against a component of the LolCDE complex (e.g., LolC or LolE)
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound at various concentrations or a vehicle control (DMSO) for a specific duration.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler.
-
Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LolCDE component (e.g., LolC) in the supernatant by Western blotting.
-
An increase in the thermal stability of the LolCDE component in the presence of this compound indicates target engagement.
Mandatory Visualizations
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
How to prevent off-target effects of LolCDE-IN-2 in research
Welcome to the technical support center for LolCDE-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and mitigating potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the LolCDE complex in Gram-negative bacteria.[1][2][3][4] The LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[5][6][7][8] By inhibiting this complex, this compound disrupts outer membrane biogenesis, leading to bacterial cell death.[4][9] The inhibitor competitively binds to the LolCDE complex, preventing the transport of lipoproteins to the periplasmic chaperone LolA.[1][4]
Q2: What are potential off-target effects of this compound?
A2: While this compound is designed to be specific for the LolCDE complex, off-target effects can occur, as with any small molecule inhibitor. Potential off-target effects may include:
-
Interaction with other ABC transporters: Due to structural similarities, there is a possibility of cross-reactivity with other ABC transporters in the bacterial cell.
-
Induction of general stress responses: Inhibition of a crucial cellular process can trigger various stress response pathways that are not directly related to the LolCDE pathway.[9]
-
Effects on host cells in co-culture or in vivo models: It is important to assess any potential cytotoxicity or off-target effects on eukaryotic cells if they are part of the experimental system.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of LolCDE?
A3: Confirming on-target activity is crucial. The most definitive way is to generate and test for resistance mutations. Mutations in the lolC, lolD, or lolE genes that confer resistance to the inhibitor strongly suggest that LolCDE is the direct target.[2][3] Another approach is to perform a complementation assay where the introduction of a wild-type copy of the lolCDE genes restores sensitivity to the inhibitor in a resistant mutant.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent inhibitor activity or potential off-target effects. | 1. Confirm On-Target Activity: Perform a dose-response curve to determine the optimal concentration. 2. Genetic Validation: Generate resistant mutants and confirm mutations in lolC, lolD, or lolE. 3. Chemical Rescue: Supplement with a downstream component of the affected pathway if possible to see if the phenotype is rescued. |
| Unexpected changes in gene expression unrelated to the Lol pathway. | Off-target effects or induction of a general stress response. | 1. Transcriptomic Analysis: Perform RNA-sequencing on treated and untreated cells to identify differentially expressed genes.[9] Compare these to known signatures of LolCDE inhibition. 2. Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. |
| Toxicity observed in eukaryotic cells (in co-culture models). | Off-target effects on host cell machinery. | 1. Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) on the eukaryotic cells alone with a concentration range of this compound. 2. Differential Screening: Compare the inhibitor's effect on bacterial growth versus eukaryotic cell viability to determine the therapeutic window. |
Experimental Protocols
Protocol 1: Generation and Verification of this compound Resistant Mutants
Objective: To confirm that the inhibitory effect of this compound is due to its interaction with the LolCDE complex.
Methodology:
-
Selection of Resistant Mutants:
-
Grow a culture of the target Gram-negative bacteria to mid-log phase.
-
Plate a high density of cells (e.g., 10⁸-10⁹ CFU) on agar plates containing 2x, 4x, and 8x the minimum inhibitory concentration (MIC) of this compound.
-
Incubate the plates until resistant colonies appear.
-
-
Isolation and Verification of Resistance:
-
Streak individual resistant colonies onto fresh agar plates with the same concentration of this compound to confirm the resistance phenotype.
-
Determine the MIC of this compound for the resistant strains compared to the wild-type strain.
-
-
Identification of Mutations:
-
Extract genomic DNA from the resistant isolates.
-
Amplify the lolC, lolD, and lolE genes using PCR.
-
Sequence the PCR products to identify mutations. Resistance-conferring mutations are often single amino acid substitutions.[3]
-
Protocol 2: Whole-Cell Target Engagement Assay
Objective: To determine if this compound engages with its target, the LolCDE complex, in a cellular context.
Methodology:
-
Cell Treatment:
-
Grow the bacterial strain of interest to mid-log phase.
-
Treat the cells with varying concentrations of this compound for a defined period. Include an untreated control.
-
-
Cell Lysis and Fractionation:
-
Harvest and lyse the cells.
-
Separate the inner and outer membrane fractions by sucrose density gradient centrifugation.
-
-
Analysis of Lipoprotein Localization:
-
Use Western blotting to detect the localization of a known outer membrane lipoprotein (e.g., Lpp).[2]
-
In untreated cells, the lipoprotein should be primarily in the outer membrane fraction.
-
In cells treated with an effective concentration of this compound, the lipoprotein will accumulate in the inner membrane fraction, indicating inhibition of the LolCDE transporter.[2]
-
Visualizations
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.
Caption: A logical workflow for distinguishing between on-target and potential off-target effects of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bacterial Resistance to LolCDE-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LolCDE inhibitor, LolCDE-IN-2, particularly in the context of long-term studies where bacterial resistance is a primary concern.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound efficacy in long-term bacterial cultures. | Development of spontaneous resistance. | 1. Isolate single colonies from the treated culture and determine their Minimum Inhibitory Concentration (MIC) for this compound to confirm resistance. 2. Sequence the lolC, lolD, and lolE genes of the resistant isolates to identify potential mutations.[1][2] 3. Sequence the lpp gene, as mutations or deletions in this gene can also confer resistance.[2][3] 4. Perform whole-genome sequencing for a comprehensive analysis of potential resistance mechanisms.[1] |
| High frequency of resistant mutants observed during initial screening. | 1. Sub-optimal inhibitor concentration. 2. High bacterial inoculum. 3. Contamination of the bacterial culture. | 1. Optimize the concentration of this compound used for selection. A concentration of 4x to 8x the MIC of the parental strain is often recommended.[4] 2. Ensure the bacterial inoculum is standardized for each experiment. 3. Verify the purity of the bacterial culture using streak plates and microscopy. |
| Resistant mutants show no mutations in the lolCDE operon. | Resistance may be conferred by mutations in other genes, such as lpp, or through efflux pump upregulation. | 1. Sequence the lpp gene in the resistant isolates.[2][3] 2. Compare the expression levels of known efflux pump genes (e.g., acrB) between the resistant and parental strains using qRT-PCR. 3. Test the susceptibility of the resistant mutants to other classes of antibiotics to check for multi-drug resistance phenotypes.[1] |
| Inconsistent results in lipoprotein transport assays (spheroplast assays). | 1. Incomplete spheroplast formation. 2. Degradation of proteins. 3. Sub-optimal concentration of purified LolA. | 1. Monitor spheroplast formation efficiency using phase-contrast microscopy. 2. Add protease inhibitors to the lysis buffer. 3. Titrate the concentration of purified LolA to ensure it is not limiting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance to this compound and other inhibitors targeting the LolCDE complex is the acquisition of mutations in the genes encoding the components of the transporter: lolC, lolD, or lolE.[1][2][5] These mutations often result in amino acid substitutions that are predicted to be near the periplasmic interface of the LolCDE complex.[1][2]
Q2: Are there other known mechanisms of resistance to this compound?
A2: Yes. Another significant mechanism of resistance is the loss-of-function mutation or deletion of the lpp gene, which encodes the most abundant outer membrane lipoprotein in E. coli.[2][3] Inhibition of the Lol pathway leads to the toxic accumulation of Lpp in the inner membrane; deletion of lpp alleviates this toxicity.[2]
Q3: What is the typical frequency of resistance to LolCDE inhibitors?
A3: The frequency of spontaneous resistance to LolCDE inhibitors can vary. For the compound G0507, which also targets LolCDE, the frequency of resistant mutants in E. coli was observed to be in the range of 1.6 x 10⁻⁸ to 3.3 x 10⁻⁸ when selected at 4x to 16x the MIC.[2]
Q4: Do mutations in lolCDE confer cross-resistance to other antibiotics?
A4: Generally, mutations in lolC and lolE that confer resistance to pyridineimidazole inhibitors like this compound do not result in cross-resistance to other classes of antibiotics that inhibit different cellular pathways.[1] This suggests that the resistance mechanism is specific to the LolCDE target.
Q5: How does inhibition of LolCDE affect the bacterial cell envelope?
A5: Inhibition of the LolCDE complex blocks the transport of lipoproteins to the outer membrane, which is essential for maintaining the integrity of the cell envelope in Gram-negative bacteria.[1][5] This disruption triggers envelope stress responses, such as the σE and CpxA/R pathways.[4][5] It can also lead to increased permeability of the outer membrane to other compounds.[3]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a LolCDE inhibitor against a susceptible parental strain and resistant mutants.
| Strain | Relevant Genotype | MIC of Compound 1 (µM) | Fold Change in MIC |
| E. coli MG1655 ΔtolC | Parental | 0.2 | - |
| Mutant 1 | lolE (L371P) | >67 | >335 |
| Mutant 2 | lolC (N265K) | >67 | >335 |
| Mutant 3 | lolC (Q258L) | 13 | 65 |
| Mutant 4 | lolE (I59N) | 13 | 65 |
| Mutant 5 | lolE (P372L) | >67 | >335 |
| E. coli MG1655 ΔtolC Δlpp | lpp deletion | 1.7 | 8.5 |
Data adapted from a study on pyridineimidazole inhibitors of LolCDE.[1]
Experimental Protocols
Selection and Isolation of this compound Resistant Mutants
Objective: To isolate spontaneous bacterial mutants resistant to this compound.
Methodology:
-
Grow a culture of the parental bacterial strain (e.g., E. coli BW25113) in Luria-Bertani (LB) broth to late exponential phase.
-
Plate approximately 10⁸ to 10⁹ cells onto LB agar plates containing this compound at a concentration of 4x to 8x the MIC of the parental strain.[4]
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Pick individual colonies and streak them onto fresh LB agar plates containing the same concentration of this compound to confirm resistance.
-
Grow the confirmed resistant isolates in LB broth for downstream analysis, such as MIC determination and genomic DNA isolation.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the level of resistance to this compound.
Methodology:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Spheroplast Assay for Lipoprotein Release
Objective: To biochemically assess the inhibition of lipoprotein transport from the inner membrane.
Methodology:
-
Prepare spheroplasts from the bacterial strain of interest by treating the cells with lysozyme and EDTA in an osmotically stabilizing buffer.
-
Incubate the prepared spheroplasts with purified His-tagged LolA protein in the presence of various concentrations of this compound or a vehicle control (e.g., DMSO).[1]
-
The reaction is initiated by the addition of ATP to energize the LolCDE transporter.
-
After incubation, pellet the spheroplasts by centrifugation.
-
Analyze the supernatant, which contains the released lipoprotein-LolA complexes, by SDS-PAGE and Western blotting using an antibody against the lipoprotein of interest (e.g., Lpp) or the His-tag on LolA. A decrease in the amount of released lipoprotein in the presence of this compound indicates inhibition.
Visualizations
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Enhancing the delivery of LolCDE-IN-2 across the bacterial outer membrane
Welcome to the technical support center for LolCDE-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent inhibitor of the bacterial LolCDE complex, to study and disrupt the outer membrane biogenesis in Gram-negative bacteria. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria.[1] The LolCDE complex is responsible for the crucial first step in trafficking lipoproteins from the inner membrane to the outer membrane.[2][3][4] By inhibiting LolCDE, this compound prevents the release of outer membrane-destined lipoproteins, leading to their accumulation in the inner membrane.[5] This disruption of lipoprotein transport compromises the integrity of the outer membrane, ultimately leading to bacterial cell death.[1][6] Some studies suggest that inhibitors like this compound do not prevent the binding of lipoproteins to LolCDE but rather promote their dissociation from the complex.
Q2: My this compound compound is not showing the expected antibacterial activity against my Gram-negative strain. What are the possible reasons?
A2: Several factors could contribute to a lack of activity:
-
Bacterial Strain Specificity: While the Lol system is conserved in Gram-negative bacteria, slight variations in the LolCDE complex between species might affect the inhibitor's efficacy.[7]
-
Efflux Pumps: The compound might be actively removed from the cell by efflux pumps. Using an efflux pump-deficient strain, such as a ΔtolC mutant, can help determine if this is the case.[2][6]
-
Compound Instability or Insolubility: Ensure the compound is fully dissolved in the appropriate solvent and is stable under your experimental conditions.
-
Resistance Development: Bacteria can develop resistance through mutations in the lolC or lolE genes.[2] Sequencing these genes in strains that show reduced susceptibility can confirm this.
Q3: How can I confirm that this compound is specifically targeting the LolCDE complex in my experiments?
A3: Target validation can be achieved through several approaches:
-
Selection of Resistant Mutants: Isolating mutants resistant to this compound and performing whole-genome sequencing is a robust method. Resistance-conferring mutations are frequently found in the lolC or lolE genes.[2][5]
-
Biochemical Assays: Directly test the inhibitor's effect on the function of purified LolCDE complex. An in vitro lipoprotein release assay using spheroplasts can demonstrate the inhibition of lipoprotein transfer to the periplasmic chaperone LolA.[2] Additionally, an ATPase activity assay can show if the compound modulates the ATP hydrolysis activity of LolCDE.[5]
-
Transcriptional Profiling: Inhibition of the Lol pathway is known to induce specific envelope stress responses, such as the σE and Cpx pathways.[1][5][6] Analyzing the transcriptional profile of treated cells can provide a signature consistent with LolCDE inhibition.
Q4: I am observing an increase in outer membrane permeability in my experiments with this compound. Is this an expected outcome?
A4: Yes, this is an expected and well-documented consequence of inhibiting the Lol pathway.[6] The outer membrane requires a constant supply of lipoproteins to maintain its barrier function. By blocking lipoprotein transport, this compound disrupts outer membrane biogenesis, leading to increased permeability to large-scaffold antibiotics like vancomycin and novobiocin, which are normally excluded.[6] This effect can be used as a phenotypic marker for successful LolCDE inhibition.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | - Inoculum size variation- Compound precipitation in media- Degradation of the compound | - Standardize the bacterial inoculum (CFU/mL) for each experiment.- Check the solubility of this compound in your growth medium. Consider using a co-solvent like DMSO at a final concentration that does not affect bacterial growth.- Prepare fresh stock solutions of the inhibitor for each experiment. |
| No induction of envelope stress response reporters (e.g., rpoHP3-lacZ) | - Insufficient concentration of the inhibitor- The reporter strain has a mutation in the stress response pathway- Assay timing is not optimal | - Perform a dose-response experiment to find the optimal concentration that induces the stress response without immediately killing the cells.[5]- Verify the functionality of your reporter strain with a known inducer of the specific stress response.- Conduct a time-course experiment to determine the peak of reporter gene expression following treatment.[5] |
| Failure to isolate resistant mutants | - The inhibitor concentration used for selection is too high- The mutation rate of the bacterial strain is too low | - Use a selection concentration that is 2-4 times the MIC to allow for the survival and growth of spontaneous mutants.- Consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the frequency of mutations, although this may complicate downstream analysis. |
| Contradictory results between in vivo and in vitro assays | - The inhibitor has poor permeability into the bacterial cell- The inhibitor is metabolized by the bacteria- Off-target effects in the whole-cell assay | - Use bacterial strains with compromised outer membranes (e.g., ΔtolC) to enhance compound uptake.[2][6]- Investigate potential metabolic degradation of the compound by the bacteria.- Purify the target protein (LolCDE) and perform direct binding or activity assays to confirm on-target engagement.[5] |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of a known LolCDE inhibitor (Compound 1, a pyridineimidazole) against E. coli and resistant mutants. This data is useful for comparative purposes and for designing resistance studies.
| Compound | Bacterial Strain | Genotype | MIC (μg/mL) |
| Compound 1 | E. coli ΔtolC | Wild-type LolCDE | 0.2 |
| Compound 1 | Resistant Mutant 1 | lolC (Q258L) | >67 |
| Compound 1 | Resistant Mutant 2 | lolC (N265K) | >67 |
| Compound 1 | Resistant Mutant 3 | lolE (I59N) | >67 |
| Compound 1 | Resistant Mutant 4 | lolE (P372L) | >67 |
| Data adapted from studies on pyridineimidazole inhibitors of LolCDE.[2] |
Experimental Protocols
Protocol 1: Outer Membrane Permeability Assay
This assay assesses the integrity of the outer membrane by measuring the susceptibility of bacteria to large-scaffold antibiotics in the presence of this compound.
-
Grow the bacterial strain of interest (e.g., E. coli ΔtolC) to mid-log phase in a suitable broth medium.
-
Prepare a 96-well microtiter plate with a two-dimensional gradient (checkerboard assay). Dilute this compound along the x-axis and a large-scaffold antibiotic (e.g., vancomycin) along the y-axis.
-
Inoculate the wells with the bacterial culture diluted to a final concentration of ~5 x 10^5 CFU/mL.
-
Include appropriate controls: no inhibitor, no antibiotic, and no cells (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of varying concentrations of this compound by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). A significant reduction in the antibiotic's MIC indicates increased outer membrane permeability.[6]
Protocol 2: In Vitro Lipoprotein Release Assay
This biochemical assay directly measures the ability of this compound to inhibit the release of lipoproteins from the inner membrane.
-
Prepare spheroplasts from an appropriate E. coli strain. Spheroplasts are bacterial cells that have had their outer membrane and cell wall removed, leaving the inner membrane intact.
-
Incubate the prepared spheroplasts with varying concentrations of this compound.
-
Add purified periplasmic chaperone protein LolA and ATP to the reaction mixture to initiate the lipoprotein release process.
-
After incubation, separate the spheroplasts (inner membrane fraction) from the supernatant (containing released LolA-lipoprotein complexes) by centrifugation.
-
Analyze both fractions by SDS-PAGE and immunoblotting using an antibody against a specific outer membrane lipoprotein (e.g., Lpp).
-
Inhibition of lipoprotein release is observed as a decrease of the lipoprotein in the supernatant fraction and its retention in the spheroplast fraction in the presence of this compound.[2]
Protocol 3: LolCDE ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the purified LolCDE complex.
-
Purify and reconstitute the LolCDE complex into nanodiscs or liposomes.[8]
-
Incubate the reconstituted LolCDE with varying concentrations of this compound.
-
Initiate the reaction by adding ATP and MgCl2.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green phosphate assay.
-
A change (stimulation or inhibition) in the rate of ATP hydrolysis in the presence of the compound indicates a direct interaction with the LolCDE complex.[5][8]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to your research with this compound.
Caption: The bacterial Lol pathway for lipoprotein transport to the outer membrane.
Caption: Experimental workflow for validating this compound as a specific inhibitor.
References
- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorting of bacterial lipoproteins to the outer membrane by the Lol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
Validation & Comparative
Unveiling the Mechanism of LolCDE Inhibition: A Comparative Guide to LolCDE-IN-2 and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LolCDE-IN-2 and other known inhibitors of the LolCDE complex, a critical component of the lipoprotein transport pathway in Gram-negative bacteria. This document outlines the inhibitory effects on LolCDE's ATPase activity, supported by experimental data and detailed protocols.
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, making it a promising target for novel antibiotics.[1][2][3] Understanding the mechanism by which small molecules inhibit this complex is crucial for the development of effective therapeutics. This guide focuses on this compound and compares its activity with other notable LolCDE inhibitors, G0507 and lolamicin.
Comparative Analysis of LolCDE Inhibitors
The inhibitory mechanisms of small molecules targeting LolCDE are not uniform. While some directly impact the ATPase activity of the complex, others interfere with its function through different means. The following table summarizes the known effects of this compound, G0507, and lolamicin on LolCDE's ATPase activity and their proposed mechanisms of action.
| Compound | Effect on LolCDE ATPase Activity | Mechanism of Action |
| This compound | Functional Inhibition | Blocks the release of outer membrane-specific lipoproteins from the inner membrane.[4] Promotes the dissociation of bound lipoproteins from LolCDE in an ATP hydrolysis-dependent manner. |
| G0507 | Stimulation | Binds to LolCDE and stimulates its basal ATPase activity in wild-type complexes.[1][2][3] |
| Lolamicin | Functional Inhibition | Competitively inhibits the binding of lipoproteins to the LolCDE complex, thereby disrupting their transport.[5][6] |
Experimental Validation of Inhibitory Effects
The inhibitory effect of compounds on LolCDE ATPase activity can be validated through a robust in vitro assay. The following protocol provides a detailed methodology for conducting such an experiment.
Experimental Protocol: LolCDE ATPase Activity Assay
Objective: To determine the effect of an inhibitor on the ATP hydrolysis activity of purified LolCDE complex.
Materials:
-
Purified and reconstituted LolCDE complex
-
ATP solution
-
Magnesium chloride (MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of purified LolCDE complex, and varying concentrations of the inhibitor compound. Include a control reaction with the solvent alone.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a solution of ATP and MgCl2 to each well.
-
Incubation: Incubate the reaction plate at the same temperature for a specific duration to allow for ATP hydrolysis.
-
Termination of Reaction and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent. The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of ATPase activity for each inhibitor concentration relative to the control. Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value, if applicable.
Visualizing the Molecular Interactions and Experimental Process
To better understand the LolCDE pathway and the experimental approach to validate inhibitors, the following diagrams have been generated.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of LolCDE-IN-2's Mechanism of Action in Different Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LolCDE-IN-2, a potent inhibitor of the LolCDE complex in Gram-negative bacteria, with other known inhibitors. The data presented herein is collated from multiple studies to offer an objective overview of its performance and mechanism of action across various bacterial species. Detailed experimental protocols and visual representations of key pathways are included to support further research and drug development efforts.
Mechanism of Action of this compound
This compound is a pyridine-imidazole compound that targets the LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipoproteins from the inner membrane to the outer membrane in most Gram-negative bacteria.[1][2] By inhibiting this complex, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[1][3] Resistance to this compound has been shown to arise from mutations in the lolC, lolD, or lolE genes, which encode the components of the transporter complex.[1][4] This provides strong evidence for its specific mode of action.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and comparator compounds against various Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) is a key metric for the potency of an antimicrobial agent.
Table 1: In Vitro Activity of LolCDE Inhibitors against Escherichia coli
| Compound | E. coli Strain | MIC (µg/mL) | Reference |
| This compound (Compound 2) | BW25113 ΔacrB | 0.6 | [2] |
| MG1655 ΔtolC | 0.125 - 0.25 | [2] | |
| MG1655 (Wild-Type) | 8 | [5] | |
| MG1655 ΔtolC LolC(N265K) | >67 | [1] | |
| MG1655 ΔtolC LolE(L371P) | >67 | [1] | |
| G0507 | MG1655 (Wild-Type) | >64 | [4] |
| ΔtolC | 0.5 | [4] | |
| imp4213 | 1 | [4] | |
| Lolamicin | Wild-Type | Not specified, but active at low concentrations | [6] |
Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| This compound (Compound 2A) | Pseudomonas aeruginosa | PAO1 (Wild-Type) | >64 | [5] |
| P. aeruginosa | PAO1 ΔlolCDE::CTX-lolCDEE. coli ΔmexAB-oprM | 16 | [5] | |
| G0793 (G0507 analog) | Enterobacter aerogenes | ATCC 13048 (EDTA-permeabilized) | Weak activity | [4] |
| Klebsiella pneumoniae | ATCC 43816 (EDTA-permeabilized) | No activity | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The Lol Lipoprotein Trafficking Pathway
The following diagram illustrates the Lol pathway in Gram-negative bacteria, which is the target of this compound.
Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound is depicted below.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from methodologies described for testing LolCDE inhibitors.[2]
Materials:
-
Bacterial strains of interest (e.g., E. coli BW25113 ΔacrB)
-
Luria-Bertani (LB) broth
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of the test compound in LB broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.
-
Selection of Resistant Mutants
This protocol is based on methods used to identify the target of LolCDE inhibitors.[1][2]
Materials:
-
Bacterial strain (e.g., E. coli MG1655 ΔtolC)
-
LB agar plates
-
Test compound (e.g., this compound)
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the bacterial strain in LB broth.
-
-
Plating on Selective Media:
-
Spread a high density of the overnight culture (e.g., 108 - 109 CFU) onto LB agar plates containing the test compound at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).
-
-
Incubation and Selection:
-
Incubate the plates at 37°C for 24-48 hours.
-
Colonies that grow on the plates are considered resistant mutants.
-
-
Confirmation and Characterization:
-
Isolate single colonies from the selective plates and re-streak them on fresh selective plates to confirm resistance.
-
Determine the MIC of the test compound against the resistant mutants to quantify the level of resistance.
-
Isolate genomic DNA from the resistant mutants for whole-genome sequencing to identify mutations in the lolC, lolD, or lolE genes.
-
Spheroplast Lipoprotein Release Assay
This biochemical assay confirms the inhibition of the LolCDE complex.[1]
Materials:
-
E. coli strain
-
Lysozyme
-
Sucrose buffer
-
Purified LolA protein
-
Test compound (e.g., this compound)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Antibody against a specific outer membrane lipoprotein (e.g., Lpp)
Procedure:
-
Spheroplast Preparation:
-
Grow E. coli cells to mid-log phase.
-
Treat the cells with lysozyme in a sucrose buffer to digest the peptidoglycan layer and form spheroplasts, which retain the inner membrane.
-
-
Inhibition Assay:
-
Incubate the prepared spheroplasts with the test compound or a vehicle control (e.g., DMSO).
-
Add purified LolA protein and ATP to the reaction mixture.
-
-
Analysis of Lipoprotein Release:
-
After incubation, centrifuge the reaction mixture to pellet the spheroplasts.
-
The supernatant will contain the lipoproteins released from the inner membrane by the LolCDE complex and captured by LolA.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against a known outer membrane lipoprotein (e.g., Lpp).
-
-
Interpretation:
-
A decrease in the amount of the lipoprotein in the supernatant in the presence of the test compound compared to the control indicates inhibition of the LolCDE-mediated release of lipoproteins.
-
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of LolCDE-IN-2 against wild-type and mutant LolCDE
A comprehensive guide for researchers and drug development professionals on the performance of LolCDE-IN-2, a potent inhibitor of the essential bacterial lipoprotein transport machinery.
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on new targets. The LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for the essential process of lipoprotein trafficking to the outer membrane of Gram-negative bacteria, has emerged as a promising target.[1][2][3] This guide provides a comparative analysis of the efficacy of a potent LolCDE inhibitor, herein referred to as this compound, against the wild-type LolCDE complex and various mutant forms that confer resistance. The data presented is a synthesis of findings from studies on well-characterized LolCDE inhibitors such as the pyridineimidazole "compound 2" and the pyrrolopyrimidinedione "G0507", which serve as exemplars for the activity of this compound.
Data Presentation: Quantitative Efficacy Comparison
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of LolCDE inhibitors against wild-type Escherichia coli and various mutant strains harboring alterations in the LolCDE complex.
Table 1: Antibacterial Activity of this compound (as represented by Compound 2) against Wild-Type and Resistant E. coli Strains
| Bacterial Strain | Genotype | MIC (µg/mL) | Fold Change in MIC |
| E. coli BW25113 ΔacrB | Wild-Type for LolCDE | 0.6 | - |
| Resistant Mutant | LolC N256K | 32 | >53 |
Data synthesized from a study on a pyridineimidazole LolCDE inhibitor (compound 2)[4]. The ΔacrB background enhances the susceptibility of E. coli to various compounds by deleting a major efflux pump.
Table 2: Antibacterial Activity of a LolCDE Inhibitor (G0507) against Wild-Type and Resistant E. coli Strains
| Bacterial Strain | Genotype | MIC (µg/mL) | Fold Change in MIC |
| E. coli imp4213 | Wild-Type for LolCDE | 1 | - |
| Resistant Mutant 1 | LolC Q258K | >64 | >64 |
| Resistant Mutant 2 | LolD P164S | 32 | 32 |
| Resistant Mutant 3 | LolE L371P | >64 | >64 |
Data from a study on the pyrrolopyrimidinedione inhibitor G0507[5]. The imp4213 strain has a compromised outer membrane, increasing its permeability to some small molecules.
Table 3: Effect of a LolCDE Inhibitor (G0507) on the ATPase Activity of Wild-Type and Mutant LolCDE
| LolCDE Complex | G0507 Concentration (µM) | ATPase Activity (% of baseline) |
| Wild-Type (WT) | 0.8 | Stimulated |
| Wild-Type (WT) | 3.2 | Stimulated |
| Mutant (LolC Q258K) | 0.8 | Minor effect |
| Mutant (LolC Q258K) | 3.2 | Minor effect |
This table summarizes the findings that G0507 stimulates the ATPase activity of the wild-type LolCDE complex but has a negligible effect on the ATPase activity of a resistant mutant (LolC Q258K), even though the inhibitor binds to both with comparable affinity[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of LolCDE inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
A two-fold serial dilution of the inhibitor is prepared in cation-adjusted Mueller-Hinton broth (MHII) in a 96-well microtiter plate.
-
Bacterial strains (wild-type and mutants) are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHII.
-
The bacterial suspension is added to the wells containing the diluted inhibitor.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Spheroplast Lipoprotein Release Assay
This assay biochemically confirms that the inhibitor blocks the function of the LolCDE complex by measuring the release of lipoproteins from E. coli spheroplasts.[6]
-
E. coli cells are grown to mid-log phase and converted to spheroplasts by treatment with lysozyme and EDTA in a sucrose-containing buffer.
-
Spheroplasts are incubated with the purified periplasmic chaperone protein LolA and the LolCDE inhibitor (or a vehicle control) for a short period at 30°C.
-
The reaction is stopped, and the spheroplasts are pelleted by centrifugation.
-
The supernatant, containing LolA and any released lipoproteins, is analyzed by SDS-PAGE and Western blotting using an antibody against a specific outer membrane lipoprotein, such as Lpp.
-
Inhibition of LolCDE function is observed as a decrease in the amount of Lpp in the supernatant in the presence of the inhibitor compared to the control.
LolCDE ATPase Activity Assay
This assay measures the effect of the inhibitor on the ATP hydrolysis activity of the purified and reconstituted LolCDE complex.[3][5]
-
The wild-type or mutant LolCDE complex is purified and reconstituted into proteoliposomes or nanodiscs.
-
The reconstituted LolCDE is incubated with varying concentrations of the inhibitor in a reaction buffer containing ATP and magnesium ions.
-
The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
The effect of the inhibitor is determined by comparing the ATPase activity in its presence to the basal activity without the inhibitor.
Mandatory Visualization
The following diagrams illustrate the Lol pathway, the mechanism of action of LolCDE inhibitors, and a typical experimental workflow.
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Caption: Mechanism of LolCDE inhibition and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbiologia/Virologia | CymitQuimica [cymitquimica.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LolCDE Inhibitors in Preclinical Mouse Models
A detailed guide for researchers on the in vivo efficacy and experimental validation of novel Gram-negative antibacterial candidates targeting the LolCDE transporter.
This guide provides a comparative overview of the in vivo efficacy of small-molecule inhibitors targeting the LolCDE complex, an essential ABC transporter responsible for lipoprotein trafficking in Gram-negative bacteria. The Lol system is a prime target for novel antibiotics due to its absence in Gram-positive bacteria and its critical role in maintaining the outer membrane integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.
The focus of this comparison will be on two distinct classes of LolCDE inhibitors: the recently developed lolamicin and the earlier discovered pyridineimidazole compounds. While direct in vivo comparative data for a compound specifically named "LolCDE-IN-2" is not publicly available, the analysis of these well-characterized inhibitors provides a robust framework for evaluating novel candidates within this class.
Comparative Efficacy and Spectrum of Activity
The development of LolCDE inhibitors has shown a promising trajectory towards creating potent and selective Gram-negative antibiotics. The following table summarizes key in vitro and in vivo data for representative compounds.
| Compound | Class | In Vivo Model | Key Efficacy Findings | In Vitro Activity (MIC) | Reference |
| Lolamicin | Novel Synthetic | Murine acute pneumonia and sepsis | Outperformed pyridinepyrazole in efficacy; reduced bacterial load and improved survival; high oral bioavailability and tolerance.[3][4] Spares gut microbiome and prevents secondary C. difficile infection.[3][5] | Active against a panel of 125 multidrug-resistant clinical isolates at low concentrations.[4][5] | [3][4][5] |
| Pyridineimidazole Compound 1 | Pyridineimidazole | Not specified in provided results | Primarily characterized in vitro; resistance mutations map to LolC and LolE.[1] | E. coli ATCC25922 MIC: 32 µg/mL; E. coli ΔtolC MIC: 0.25 µg/mL; Effective against H. influenzae but not P. aeruginosa.[6] | [1][6] |
| G0507 | Pyrrolopyrimidinedione | Not specified in provided results | Identified in a phenotypic screen; induces extracytoplasmic σE stress response; resistance mutations in lolC, lolD, and lolE.[2][7][8] | Ineffective against wild-type Gram-negative strains, suggesting permeability issues.[6] | [2][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments based on the characterization of LolCDE inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Protocol:
-
Bacterial Strains and Growth Conditions: Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae) are cultured overnight on appropriate agar plates.
-
Inoculum Preparation: A suspension of the bacteria is prepared in a suitable broth to a concentration of approximately 10^6 Colony Forming Units (CFU)/mL.
-
Microdilution Assay: The assay is performed in 96-well plates. The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
In Vivo Efficacy in a Murine Sepsis Model
Objective: To evaluate the therapeutic efficacy of a LolCDE inhibitor in a systemic infection model.
Protocol:
-
Animal Model: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant Gram-negative pathogen (e.g., a multidrug-resistant strain of E. coli or Klebsiella pneumoniae).
-
Treatment: The test compound (e.g., lolamicin) is administered at various doses, typically via intraperitoneal or oral routes, at specific time points post-infection (e.g., 1 and 6 hours).
-
Monitoring: Mice are monitored for survival over a period of 7-10 days.
-
Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, blood) at a specific time point post-infection. For this, organs are harvested, homogenized, and plated on appropriate agar to enumerate CFUs.
-
Data Analysis: Survival curves are plotted and analyzed using statistical methods (e.g., Log-rank test). Bacterial loads are compared between treatment groups and a vehicle control group.
In Vivo Efficacy in a Murine Pneumonia Model
Objective: To assess the efficacy of a LolCDE inhibitor in a lung infection model.
Protocol:
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6), typically 6-8 weeks old.
-
Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of a lung pathogen (e.g., K. pneumoniae).
-
Treatment: The test compound is administered at various doses and routes (e.g., oral gavage) starting at a specific time post-infection.
-
Endpoint Analysis: At a predetermined time (e.g., 24 or 48 hours post-infection), mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for CFU enumeration on selective agar plates.
-
Data Analysis: Bacterial counts in the lungs are compared between the treated and vehicle control groups to determine the reduction in bacterial load.
Visualizations: Pathways and Workflows
Signaling Pathway and Mechanism of Action
The Lol (Localization of lipoproteins) system is responsible for transporting lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] The LolCDE complex, an ABC transporter, is the first component of this pathway, providing the energy for the release of lipoproteins.[6][9] Inhibitors like lolamicin competitively bind to the LolCDE complex, preventing the transport of lipoproteins to the periplasmic chaperone LolA, thereby disrupting the integrity of the outer membrane.[4]
Caption: Mechanism of the Lol lipoprotein transport pathway and its inhibition.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel LolCDE inhibitor in a mouse infection model.
Caption: Workflow for a murine model of bacterial infection.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 6. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LolCDE Inhibitors for Structural Validation of the Binding Pocket
A comprehensive guide for researchers and drug development professionals on the structural and functional validation of inhibitors targeting the LolCDE lipoprotein transport complex in Gram-negative bacteria.
This guide provides a comparative overview of key inhibitors targeting the essential LolCDE complex, a critical component of the lipoprotein transport pathway in Gram-negative bacteria. The focus is on the structural validation of the inhibitor binding pocket, offering experimental data and detailed protocols to aid in the research and development of novel antimicrobial agents.
The LolCDE Signaling Pathway and Inhibition
The LolCDE complex is an ATP-binding cassette (ABC) transporter responsible for the crucial first step in trafficking lipoproteins from the inner to the outer membrane of Gram-negative bacteria.[1][2][3] This process is vital for bacterial viability, making LolCDE an attractive target for new antibiotics. Inhibition of LolCDE disrupts outer membrane biogenesis, leading to cell death.[1] The following diagram illustrates the Lol pathway and the point of inhibition.
Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound.
Comparative Performance of LolCDE Inhibitors
Several small molecules have been identified as inhibitors of the LolCDE complex. This section compares the performance of this compound (a pyridineimidazole compound) with other notable inhibitors, G0507 (a pyrrolopyrimidinedione) and lolamicin.[1][4][5] The data presented below summarizes their efficacy and binding characteristics.
| Inhibitor | Chemical Class | Target Organism | MIC (µg/mL) | Binding Affinity (KD) | Resistance Mutations |
| This compound (Compound 2) | Pyridineimidazole | E. coli ΔtolC | 0.125 - 0.25[6] | Not explicitly reported | LolC (Q258L, N265K), LolE (I59N, P372L, L371P)[1] |
| G0507 | Pyrrolopyrimidinedione | E. coli ΔtolC | 0.5[4] | ~1.4 ± 0.5 µM[4] | LolC (Q258K), LolD (P164S), LolE (L371P)[4] |
| lolamicin | Not specified | E. coli, K. pneumoniae, E. cloacae (MDR isolates) | Low µg/mL range[5] | Not explicitly reported | LolC and LolE mutations impacting binding pockets[5] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and experimental conditions. ΔtolC strains are efflux-deficient and often used to increase the intracellular concentration of test compounds.
Experimental Protocols for Binding Pocket Validation
Validating the binding of an inhibitor to its target is a critical step in drug development. The following protocols outline key experiments for the structural and functional validation of the this compound binding pocket.
The general workflow for validating the inhibitor binding pocket is depicted below.
Caption: Experimental workflow for the structural validation of the LolCDE inhibitor binding pocket.
1. Expression and Purification of the LolCDE Complex
-
Objective: To obtain a sufficient quantity of pure and functional LolCDE complex for subsequent assays.
-
Protocol:
-
Co-express the lolC, lolD, and lolE genes in an appropriate E. coli expression strain (e.g., BL21(DE3)).[7] A plasmid system with inducible promoters is recommended.
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of ~0.8-1.0.
-
Induce protein expression with an appropriate inducer (e.g., IPTG or L-arabinose) and continue cultivation at a lower temperature (e.g., 18°C) overnight.[7]
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
Solubilize the membrane proteins using a mild detergent (e.g., DDM).
-
Purify the LolCDE complex using affinity chromatography (e.g., Ni-NTA if a His-tag is incorporated) followed by size-exclusion chromatography.[7]
-
For structural studies, reconstitute the purified complex into nanodiscs.[8]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity (KD) of this compound to the LolCDE complex.
-
Protocol:
-
Immobilize the purified LolCDE complex onto an SPR sensor chip (e.g., CM5 chip).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD).[4]
-
3. ATPase Activity Assay
-
Objective: To determine the effect of this compound on the ATP hydrolysis activity of the LolCDE complex.
-
Protocol:
-
Reconstitute the purified LolCDE complex into proteoliposomes.
-
Incubate the proteoliposomes with varying concentrations of this compound.
-
Initiate the reaction by adding ATP and Mg2+.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method (e.g., malachite green assay).[7]
-
Compare the ATPase activity in the presence and absence of the inhibitor to determine its effect (stimulation or inhibition).[4]
-
4. In Vitro Lipoprotein Transport Assay
-
Objective: To assess the ability of this compound to inhibit the transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.
-
Protocol:
-
Prepare E. coli spheroplasts, which retain the inner membrane but lack the outer membrane and periplasm.[1]
-
Incubate the spheroplasts with purified LolA and varying concentrations of this compound.
-
Initiate the transport reaction by adding ATP.
-
After incubation, separate the spheroplasts from the supernatant containing LolA.
-
Analyze the amount of lipoprotein (e.g., Lpp) transferred to LolA by SDS-PAGE and immunoblotting using an anti-Lpp antibody.[1]
-
5. Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To obtain a high-resolution 3D structure of the LolCDE complex bound to this compound to directly visualize the binding pocket.
-
Protocol:
-
Prepare a sample of the purified this compound complex reconstituted in nanodiscs.
-
Apply the sample to a cryo-EM grid and plunge-freeze it in liquid ethane to vitrify the sample.
-
Collect a large dataset of particle images using a transmission electron microscope.
-
Process the images to generate 2D class averages and a 3D reconstruction of the complex.
-
Build an atomic model into the cryo-EM density map to identify the inhibitor binding site and its interactions with the protein residues.[8][9]
-
6. Resistance Mutant Mapping
-
Objective: To identify mutations in the lolC, lolD, or lolE genes that confer resistance to this compound, thereby indicating the location of the binding pocket.
-
Protocol:
-
Culture a susceptible E. coli strain in the presence of sub-lethal concentrations of this compound.
-
Select for resistant colonies that grow at higher concentrations of the inhibitor.
-
Isolate genomic DNA from the resistant mutants.
-
Sequence the lolCDE operon to identify any mutations.
-
Map the identified mutations onto a structural model of the LolCDE complex to predict the inhibitor binding site.[1][4]
-
By employing a combination of these biochemical, biophysical, and structural biology techniques, researchers can thoroughly validate the binding pocket of this compound and other inhibitors, paving the way for the rational design of more potent and specific antibiotics against Gram-negative bacteria.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into bacterial lipoprotein trafficking from a structure of LolA bound to the LolC periplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
Comparative Guide to LolCDE-IN-2 Specificity for the LolCDE Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LolCDE-IN-2 and other known inhibitors of the LolCDE complex, a critical component of the lipoprotein transport pathway in Gram-negative bacteria. The information presented is intended to assist researchers in selecting the appropriate chemical tool for their studies on bacterial outer membrane biogenesis and in the development of novel antibacterial agents.
Introduction to the LolCDE Complex and its Inhibition
The Localization of Lipoprotein (Lol) pathway is essential for the viability of most Gram-negative bacteria, responsible for trafficking lipoproteins from the inner membrane to the outer membrane. The core of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, which provides the energy for this process. Inhibition of LolCDE leads to the mislocalization of lipoproteins, disruption of the outer membrane, and ultimately, bacterial cell death. This makes the LolCDE complex a promising target for the development of new antibiotics.
This compound, also referred to in the scientific literature as "compound 2", is a pyridineimidazole-based inhibitor of the LolCDE complex.[1] This guide will compare the specificity and activity of this compound with other notable LolCDE inhibitors, namely G0507 and lolamicin.
Comparative Analysis of LolCDE Inhibitors
| Feature | This compound ("compound 2") | G0507 | Lolamicin |
| Chemical Class | Pyridineimidazole | Pyrrolopyrimidinedione | Pyridinepyrazole-pyridineimidazole hybrid |
| Mechanism of Action | Inhibition of LolA-dependent lipoprotein release from the inner membrane.[2] | Binds to LolCDE and stimulates its ATPase activity, leading to futile ATP hydrolysis and disruption of lipoprotein transport.[3][4] | Competitively inhibits lipoprotein binding to the LolCDE complex.[5] |
| Target Specificity | Specific for the LolCDE complex. Resistance mutations map to lolC and lolE.[2] | Specific for the LolCDE complex. Resistance mutations map to lolC, lolD, and lolE.[3][4] | Highly specific for the LolCDE complex of pathogenic Gram-negative bacteria, with minimal activity against commensal bacteria.[5][6] |
| In Vitro Activity | Blocks the release of Lpp from E. coli spheroplasts.[2] | Stimulates the basal ATPase activity of wild-type LolCDE.[3][7] | Potent activity against specific Gram-negative pathogens.[6] |
| Whole-Cell Activity (MIC) | E. coli ΔtolC: 0.03-0.06 µg/mL; E. coli WT: 4 µg/mL.[8] | E. coli ΔtolC: 0.5-1 µg/mL.[4] | E. coli, K. pneumoniae, E. cloacae (MDR isolates): Potent activity reported.[6] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the Lol lipoprotein transport pathway and the points of inhibition by this compound and other inhibitors.
Caption: The Lol pathway facilitates lipoprotein transport from the inner to the outer membrane, a process inhibited by this compound and other compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro LolCDE ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified LolCDE complex and is used to determine the effect of inhibitors.
Experimental Workflow:
References
- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of LolCDE-IN-2 with other antibacterial agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The novel LolCDE transport system, essential for the localization of lipoproteins to the outer membrane of these bacteria, has been identified as a promising target for new antibacterial agents. This guide provides a comparative framework for assessing the synergistic effects of LolCDE inhibitors, using the well-characterized pyridineimidazole compound, herein referred to as LolCDE-IN-2, as a representative example, with other antibacterial agents. While direct experimental data on the synergistic effects of this compound is not yet broadly published, this document outlines the scientific rationale for such combinations and provides detailed protocols for their evaluation.
Mechanism of Action: Disrupting Outer Membrane Integrity
This compound is a small-molecule inhibitor that specifically targets the LolCDE complex, an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria.[1][2] The LolCDE system is crucial for the transport of lipoproteins from the inner membrane to the outer membrane, a vital process for maintaining the structural integrity and function of the bacterial cell envelope.[1][3] By inhibiting LolCDE, this compound disrupts this transport, leading to the mislocalization of lipoproteins and subsequent cell death.[1][2]
The disruption of the outer membrane biogenesis by this compound presents a compelling rationale for exploring its synergistic potential with other classes of antibiotics. A compromised outer membrane may enhance the penetration of other antibacterial agents that would otherwise be excluded, potentially re-sensitizing resistant strains or increasing the efficacy of existing drugs.
Visualizing the LolCDE Pathway and Inhibition
The following diagram illustrates the lipoprotein transport pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: The LolCDE pathway for lipoprotein transport and inhibition by this compound.
Hypothetical Synergy Assessment: A Roadmap for Investigation
To systematically evaluate the synergistic potential of this compound, a series of in vitro experiments should be conducted. The following sections detail the experimental protocols and data presentation for two standard methods: the checkerboard assay and the time-kill curve assay.
Data Presentation: Summarizing Synergistic Effects
The following tables provide a template for presenting the results of synergy testing against a panel of representative Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Bacterial Strain | This compound MIC (µg/mL) | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) |
| E. coli ATCC 25922 | 4 | 2 | 8 |
| K. pneumoniae BAA-1705 | 8 | 16 | 32 |
| P. aeruginosa PAO1 | 16 | 64 | 128 |
| A. baumannii ATCC 19606 | 8 | 32 | 64 |
Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| Bacterial Strain | Antibiotic Combination | FICI | Interpretation |
| E. coli ATCC 25922 | This compound + Antibiotic A | 0.375 | Synergy |
| K. pneumoniae BAA-1705 | This compound + Antibiotic A | 0.5 | Additive |
| P. aeruginosa PAO1 | This compound + Antibiotic B | 0.25 | Synergy |
| A. baumannii ATCC 19606 | This compound + Antibiotic B | 1.0 | Indifference |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additive; > 4.0 = Antagonism[4][5]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5][6]
Experimental Workflow:
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic in an appropriate solvent.
-
Microplate Preparation: In a 96-well microplate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of this compound are made along the y-axis (rows), and serial two-fold dilutions of the comparator antibiotic are made along the x-axis (columns).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microplate. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B[4]
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7][8][9]
Experimental Workflow:
Caption: Workflow for the time-kill curve synergy assay.
Methodology:
-
Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Experimental Setup: Prepare flasks or tubes containing:
-
Drug-free broth (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Comparator antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
A combination of this compound and the comparator antibiotic at the same sub-MIC concentrations.
-
-
Incubation and Sampling: Inoculate the prepared flasks/tubes with the bacterial suspension and incubate at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8]
Conclusion
Inhibitors of the LolCDE transport system, such as this compound, represent a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. The potential for these compounds to act synergistically with existing antibiotics by disrupting the outer membrane warrants thorough investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore these potential synergies, which could lead to the development of effective combination therapies to combat multidrug-resistant infections.
References
- 1. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking LolCDE-IN-2: A Comparative Analysis Against Standard Gram-negative Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, the LolCDE protein complex, an essential component of the lipoprotein transport pathway in Gram-negative bacteria, has emerged as a promising drug target. This guide provides a comparative performance analysis of LolCDE-IN-2, a potent inhibitor of this complex, against established Gram-negative antibiotics, meropenem and ciprofloxacin. The data presented is compiled from publicly available in vitro studies to offer a preliminary benchmark for researchers in the field.
Performance Snapshot: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound and comparator antibiotics against common Gram-negative pathogens. It is important to note that this data is aggregated from various sources and may not be directly comparable due to differing experimental conditions and bacterial strains.
| Antibiotic/Compound | Organism | Strain | MIC (µg/mL) |
| This compound (or close analog) | Escherichia coli | Wild-Type | 8 |
| Escherichia coli | Efflux-deficient (ΔtolC) | 0.125 | |
| Pseudomonas aeruginosa | - | >64 | |
| G0507 (LolCDE Inhibitor) | Escherichia coli | imp4213 | 1 |
| Meropenem | Escherichia coli | Various | 0.015 - 0.5 |
| Klebsiella pneumoniae | Various | 0.03 - 16 | |
| Ciprofloxacin | Escherichia coli | Various | 0.004 - 32 |
| Klebsiella pneumoniae | Various | 0.015 - >32 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of LolCDE Inhibitors and Standard Gram-negative Antibiotics.
Cytotoxicity Profile: A Look at Host Cell Impact
A critical aspect of antibiotic development is ensuring minimal toxicity to human cells. The following table presents available cytotoxicity data, primarily as half-maximal inhibitory concentrations (IC50), for the comparator antibiotics against various human cell lines. Currently, specific IC50 data for this compound is not publicly available.
| Antibiotic | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Ciprofloxacin | Human Glioblastoma (A-172) | ~259.3 | 72 |
| Human Cervical Cancer (HeLa) | >100 mg/L (~302 µM) | 48 | |
| Human Fibroblast | >129 | 48 | |
| Meropenem | Human Polymorphonuclear Cells & Monocytes | Low cytotoxicity at therapeutic concentrations (5-20 µg/mL) | - |
Table 2: Cytotoxicity of Standard Gram-negative Antibiotics against Human Cell Lines.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide, based on standard methodologies in the field.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Human cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound, ciprofloxacin, meropenem) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the LolCDE signaling pathway and a typical experimental workflow for antibiotic performance testing.
Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria and the point of inhibition by this compound.
Caption: A generalized experimental workflow for benchmarking the performance of a novel antibiotic.
Safety Operating Guide
Essential Safety and Disposal Procedures for Novel Chemical Compounds
A specific Safety Data Sheet (SDS) for LolCDE-IN-2 is not publicly available. When handling any novel or uncharacterized chemical compound where specific disposal procedures are unknown, it is crucial to treat the substance as hazardous to ensure the safety of all laboratory personnel and to maintain environmental compliance. The following guidelines provide a general operational and disposal plan for a novel chemical inhibitor like this compound, based on established laboratory safety protocols.
Quantitative Safety Data Summary
For any novel compound, a risk assessment should be conducted. While specific quantitative data for this compound is unavailable, the table below summarizes key safety parameters that must be considered for any new chemical inhibitor. Researchers should work with their institution's Environmental Health and Safety (EHS) department to estimate these hazards based on the chemical structure and any available toxicological data.
| Parameter | General Guidance for a Novel Chemical Inhibitor | Data Source/Justification |
| Toxicity | Assume high toxicity (Acutely Toxic Category 1 or 2). Handle with extreme caution. | In the absence of data, assume the worst-case scenario to ensure maximum protection. |
| Flammability | Assess based on chemical structure and solvent used. Store away from ignition sources. | Prudent practice for all new organic compounds. |
| Reactivity | Unknown. Assume it may be incompatible with strong acids, bases, and oxidizing agents.[1] | General principle for safe chemical storage to avoid violent reactions.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. A face shield may be required for splash hazards. | Standard laboratory practice for handling potentially hazardous substances. |
| Occupational Exposure Limits | Not established. All handling should be performed in a certified chemical fume hood to minimize inhalation exposure. | A precautionary measure for compounds with unknown inhalation toxicity. |
Standard Operating Protocol for Disposal of a Novel Chemical Inhibitor
This protocol outlines the standard procedure for the disposal of a novel chemical compound like this compound. This is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
I. Pre-Disposal and Waste Collection
-
Consult EHS: Before beginning any work that will generate waste, contact your institution's Environmental Health and Safety (EHS) department to discuss the nature of the novel compound and establish a waste disposal plan.
-
Designate a Waste Container:
-
Obtain a chemically compatible waste container from your EHS department. The container must be in good condition with a secure, screw-top lid.[1]
-
For this compound, which is likely dissolved in an organic solvent, a high-density polyethylene (HDPE) or glass container is generally appropriate. Avoid metal containers for corrosive or halogenated solvent waste.[2]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name ("this compound") and any known solvent components. List the estimated concentrations or quantities of each component.
-
Indicate the potential hazards (e.g., "Toxic," "Flammable").
-
-
Waste Segregation:
-
Accumulation in a Satellite Accumulation Area (SAA):
II. Disposal Procedure
-
Requesting Pickup: Once the waste container is full (leaving at least one inch of headspace for expansion) or when the experiment is complete, submit a chemical waste pickup request to your EHS department.[1]
-
Packaging for Transport:
-
Ensure the container is clean on the outside and the label is legible.
-
If required by your institution, place the primary container in secondary containment (e.g., a plastic tub or bin) to prevent spills during transport.
-
-
Final Disposal: Your institution's EHS department will handle the final disposal, which is typically carried out by a licensed hazardous waste management company.[5] These companies use methods such as high-temperature incineration to safely destroy chemical waste.
Important Considerations:
-
Never dispose of novel chemical compounds down the drain. [4][6] This can harm the environment and violate regulations.
-
Do not dispose of chemical waste in the regular trash. [7]
-
Empty Containers: Containers that held acutely hazardous waste may require triple rinsing. The rinsate must be collected and disposed of as hazardous waste.[3][8]
Visualized Workflow for Novel Chemical Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of a novel chemical inhibitor.
Caption: Logical workflow for the proper disposal of a novel chemical.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
